molecular formula C₆H₁₃BO₂ B1152305 1,2,2-Trimethylcyclopropyl Boronic Acid

1,2,2-Trimethylcyclopropyl Boronic Acid

Cat. No.: B1152305
M. Wt: 127.98
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethylcyclopropyl Boronic Acid is a useful research compound. Its molecular formula is C₆H₁₃BO₂ and its molecular weight is 127.98. The purity is usually 95%.
BenchChem offers high-quality 1,2,2-Trimethylcyclopropyl Boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-Trimethylcyclopropyl Boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆H₁₃BO₂

Molecular Weight

127.98

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway for 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested organoboron building block. This molecule represents a "rigidified" isostere of a tert-butyl group, offering unique conformational restriction in medicinal chemistry programs.

The synthesis addresses two primary challenges:

  • Steric Encumbrance: Constructing a contiguous quaternary-quaternary carbon center (C1–C2).

  • Boron Stability: Maintaining the C–B bond integrity during the high-energy cyclopropanation of a tetrasubstituted alkene.

The recommended route utilizes a Miyaura Borylation followed by a Furukawa-modified Simmons-Smith cyclopropanation , selected for its chemoselectivity and compatibility with Lewis-acid-sensitive boronate esters.

Part 1: Strategic Analysis & Retrosynthesis

Structural Challenges

The target molecule features a cyclopropane ring with a quaternary center at C1 (bearing the boronic acid and a methyl group) and a gem-dimethyl group at C2. This substitution pattern creates significant steric shielding around the double bond of the precursor, necessitating high-energy cyclopropanation conditions.

Retrosynthetic Pathway

We deconstruct the target via the C2–C3 and C3–C1 bonds (ring removal), leading to the tetrasubstituted alkenyl boronate precursor.

Retrosynthetic Logic:

  • Target: 1,2,2-Trimethylcyclopropyl Boronic Acid.

  • Disconnection: Cyclopropane ring opening.

  • Precursor: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane (Pinacol ester).

  • Starting Material: 2-Bromo-3-methyl-2-butene (commercially available).

Retrosynthesis Target 1,2,2-Trimethylcyclopropyl Boronic Acid PinEster Intermediate A: Pinacol Boronate Ester PinEster->Target Hydrolysis Alkene Precursor: Tetrasubstituted Alkenyl Boronate Alkene->PinEster Simmons-Smith Cyclopropanation Start Starting Material: 2-Bromo-3-methyl-2-butene Start->Alkene Miyaura Borylation

Figure 1: Retrosynthetic analysis showing the disconnection to the alkenyl halide starting material.

Part 2: Detailed Synthetic Protocol

Step 1: Synthesis of Alkenyl Boronate Precursor

Objective: Convert 2-bromo-3-methyl-2-butene to its pinacol boronate ester. Mechanism: Palladium-catalyzed cross-coupling (Miyaura Borylation).

Rationale

Direct lithiation of the vinyl bromide followed by borate trapping is risky due to potential isomerization and the steric bulk hindering the electrophilic attack. The Pd-catalyzed route guarantees retention of the olefin geometry.

Reagents & Materials
  • Substrate: 2-Bromo-3-methyl-2-butene (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol
  • Setup: Charge a flame-dried Schlenk flask with

    
    , KOAc, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Addition: Add anhydrous 1,4-dioxane via syringe, followed by 2-bromo-3-methyl-2-butene.

  • Reaction: Heat the mixture to 90°C for 16 hours. The color typically shifts from orange to dark black/brown (Pd(0) formation).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).

    • Note: The product is a volatile oil; avoid prolonged high-vacuum exposure.

Yield Expectation: 75-85% Key QC Parameter:


 NMR should show disappearance of the vinyl bromide signal and appearance of Pinacol methyls (~1.25 ppm).
Step 2: Furukawa-Simmons-Smith Cyclopropanation

Objective: Install the methylene bridge across the tetrasubstituted double bond. Mechanism: Concerted addition of a zinc-carbenoid (


) to the alkene.
Rationale

Standard Simmons-Smith conditions (


) are often too heterogeneous and sluggish for tetrasubstituted alkenes. The Furukawa modification (

) generates a homogeneous, highly reactive carbenoid species capable of overcoming the severe steric hindrance of the 1,2,2-trimethyl system.
Reagents
  • Substrate: Alkenyl Boronate (from Step 1) (1.0 equiv)

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes) (5.0 equiv)
    
  • Methylene Source: Diiodomethane (

    
    ) (10.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for higher temperatures.

Protocol (Self-Validating System)
  • Safety Primer:

    
     is pyrophoric. All transfers must use positive pressure Argon techniques.
    
  • Carbenoid Formation: In a dry flask under Argon, dissolve

    
     in anhydrous DCM at 0°C.
    
  • Activation: Slowly add

    
     dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 minutes at 0°C to form the active
    
    
    species.
  • Addition: Add the alkenyl boronate (dissolved in minimal DCM) dropwise to the carbenoid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours.

    • Optimization: If conversion is <50% after 24h (check GC-MS), heat to reflux (40°C). The steric bulk significantly retards the reaction rate.

  • Quench (Critical): Cool to 0°C. Very slowly add saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     (to remove iodine) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (SiO2, 5-10% EtOAc/Hexanes).

Yield Expectation: 40-60% (due to steric hindrance).

Mechanism Reagents Et2Zn + CH2I2 Carbenoid Active Species: I-Zn-CH2-I Reagents->Carbenoid 0°C, DCM TS Transition State: Butterfly Mechanism (Steric Clash) Carbenoid->TS + Alkenyl Boronate Product Cyclopropyl Boronate TS->Product - ZnI2

Figure 2: Mechanistic flow of the Furukawa-modified cyclopropanation.

Step 3: Hydrolysis to Boronic Acid

Objective: Cleave the pinacol ester to reveal the free boronic acid. Method: Oxidative cleavage via Sodium Periodate (


).
Protocol
  • Dissolution: Dissolve the pinacol ester in THF/Water (4:1).

  • Oxidant: Add

    
     (3.0 equiv) and stir for 30 minutes.
    
  • Acidification: Add

    
     aqueous HCl (2.0 equiv) and stir for 2-4 hours.
    
  • Extraction: Extract with EtOAc. The free boronic acid will reside in the organic layer.

  • Crystallization: Concentrate and recrystallize from Acetonitrile/Water or Hexane/DCM.

Part 3: Data Summa

An In-depth Technical Guide to 1,2,2-Trimethylcyclopropyl Boronic Acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Strained Ring

In the landscape of contemporary medicinal chemistry, the drive towards molecules with enhanced three-dimensionality is paramount. The flat, sp²-rich compounds that once dominated discovery pipelines are increasingly being replaced by sp³-hybridized structures that offer superior spatial arrangement and interaction with biological targets. Within this paradigm, the cyclopropyl moiety has emerged as a uniquely powerful functional group. Its inherent ring strain confers a rigid, planar conformation with distinctive electronic properties, making it far more than a simple saturated linker. The strategic incorporation of a cyclopropyl ring can profoundly influence a molecule's potency, metabolic stability, and overall pharmacokinetic profile.[1][2]

This guide focuses on a particularly valuable building block for introducing this motif: 1,2,2-trimethylcyclopropyl boronic acid . We will delve into its core physicochemical properties, its synthesis, and its primary application as a reagent in palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic endeavors.

Core Molecular Profile of 1,2,2-Trimethylcyclopropyl Boronic Acid

Understanding the fundamental properties of a reagent is the bedrock of its successful application. The defining characteristics of 1,2,2-trimethylcyclopropyl boronic acid are summarized below.

Physicochemical and Spectroscopic Data

The molecular weight and other key physical properties dictate how the compound is handled, stored, and utilized in quantitative synthetic planning.

PropertyValueSource
Molecular Weight 127.98 g/mol
Molecular Formula C₆H₁₃BO₂
Appearance White to off-white powder/solid[3]
pKa ~9-10 (Estimated for alkyl boronic acids)[4]
Solubility Soluble in THF, methanol; soluble in water under basic conditions[5]

Note: Some properties are general for cyclopropyl boronic acids due to limited specific data for the 1,2,2-trimethyl derivative.

The structural integrity of 1,2,2-trimethylcyclopropyl boronic acid is confirmed through standard spectroscopic methods. While specific spectra for this derivative are proprietary, the key features can be inferred from the parent cyclopropylboronic acid.

  • ¹¹B NMR: A characteristic broad signal is expected in the range of δ 30-35 ppm, indicative of a trigonal boronic acid.[6] This technique is particularly powerful for monitoring the consumption of the boronic acid during a reaction.

  • ¹H NMR: The spectrum would be characterized by complex multiplets in the upfield region (typically δ 0.4-1.5 ppm) corresponding to the cyclopropyl ring protons and the methyl groups. The acidic protons of the B(OH)₂ group often appear as a broad singlet.

  • ¹³C NMR: The cyclopropyl carbons would appear at high field, with the methyl carbons also in the aliphatic region. The carbon attached to the boron atom will be significantly deshielded.

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid hydroxyl groups. A strong B-O stretching vibration is typically observed around 1350 cm⁻¹.

The Role in Drug Discovery: Why Cyclopropyl Groups Matter

The deliberate inclusion of a cyclopropyl ring, often via a building block like 1,2,2-trimethylcyclopropyl boronic acid, is a strategic decision in drug design aimed at overcoming common developmental hurdles.

Causality of Pharmacokinetic Improvement
  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[2] This higher C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2][7] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring can significantly increase a drug's half-life.

  • Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[2] This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and, consequently, potency.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other common functionalities like gem-dimethyl groups or vinyl groups.[2] Its unique electronic character can fine-tune properties like lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for 1,2,2-trimethylcyclopropyl boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions and exceptional functional group tolerance.[6]

Mechanistic Rationale and Experimental Choices

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl/Vinyl Halide (R¹-X) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation [R²-B(OH)₂ + Base] PdII_Complex->Transmetal Boronic Acid + Base forms Boronate [R²-B(OH)₃]⁻ PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim Product Product (R¹-R²) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: Oxidative Addition

  • The "Why": The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step. The reactivity order is typically I > Br > OTf >> Cl.

  • Expert Insight: The choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) accelerate this step, particularly for less reactive aryl chlorides.[9]

Pillar 2: Transmetalation

  • The "Why": This is the step where the organic group from the boron reagent (the 1,2,2-trimethylcyclopropyl group) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10]

  • Expert Insight: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate).[11] The choice of base and solvent is a self-validating system. An aqueous base/organic solvent mixture is common, as water can accelerate the reaction.[6] For base-sensitive substrates, anhydrous conditions with bases like potassium fluoride (KF) can be employed.

Pillar 3: Reductive Elimination

  • The "Why": The two organic fragments (the aryl group and the 1,2,2-trimethylcyclopropyl group) coupled on the palladium(II) center are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • Expert Insight: This step is typically fast and irreversible. The stability of the diorganopalladium(II) intermediate is key; bulky ligands that promote reductive elimination are favored.

A Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 1,2,2-trimethylcyclopropyl boronic acid with a generic aryl bromide. It is designed to be self-validating, meaning that careful execution should lead to a high probability of success, with clear checkpoints for analysis.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
Aryl Bromide (Ar-Br)-(Scale)1.0 mmol1.0
1,2,2-Trimethylcyclopropyl Boronic Acid127.98192 mg1.5 mmol1.5
Pd(OAc)₂ (Palladium(II) Acetate)224.54.5 mg0.02 mmol0.02
SPhos (Ligand)410.516.4 mg0.04 mmol0.04
K₃PO₄ (Potassium Phosphate)212.27637 mg3.0 mmol3.0
Toluene-8 mL--
Water-2 mL--
Step-by-Step Methodology

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Causality Behind the Protocol:

  • Inert Atmosphere (Step 2): The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Excess Boronic Acid (1.5 eq.): Cyclopropylboronic acids can be prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[9] Using a slight excess ensures that enough reagent is present to drive the reaction to completion.

  • Ligand-to-Metal Ratio (2:1): A 2:1 ratio of phosphine ligand to palladium is standard to ensure the formation of the active L₂Pd(0) species and prevent catalyst decomposition.

  • Degassing (Step 4): This step is crucial to remove dissolved oxygen from the solvent, which, as mentioned, can deactivate the catalyst.

  • Aqueous Workup (Step 6): This step removes the inorganic base (K₃PO₄) and other water-soluble byproducts from the organic product.

Conclusion and Future Outlook

1,2,2-trimethylcyclopropyl boronic acid represents a highly valuable, specialized reagent in the medicinal chemist's toolbox. Its molecular weight of 127.98 g/mol is a fundamental parameter for its use in creating novel molecular architectures. The strategic advantage of the cyclopropyl group in enhancing drug-like properties ensures that this building block and its derivatives will continue to play a significant role in the development of next-generation therapeutics. The robust and well-understood Suzuki-Miyaura coupling provides a reliable and efficient pathway for its incorporation, enabling the exploration of new chemical space with greater precision and purpose. As the demand for sp³-rich, metabolically robust drug candidates continues to grow, the utility of reagents like 1,2,2-trimethylcyclopropyl boronic acid is set to expand, cementing its status as a key component in modern drug discovery.

References

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Retrieved from [Link]

  • Cyclopropylboronic Acid: Properties, Applications, and Reliable Supply Solutions. (n.d.). CATO PURE. Retrieved from [Link]

Sources

Structural Characterization of 1,2,2-Trimethylcyclopropyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1,2,2-trimethylcyclopropyl boronic acid (TMCP-BA) presents a unique set of analytical challenges due to its highly substituted quaternary center, potential for boroxine anhydride formation, and lack of UV chromophores. This guide outlines a rigorous, multi-modal characterization strategy designed to validate identity, purity, and stereochemistry.

For researchers in drug discovery, this scaffold represents a valuable bioisostere for tert-butyl or isopropyl groups, offering rigid conformational control. However, its successful deployment relies on the precise validation of the C1-quaternary center and the relative stereochemistry of the methyl groups.

Structural Analysis & Synthesis Context

Before characterization, one must understand the matrix. TMCP-BA is typically synthesized via metal-catalyzed cyclopropanation of 3-methyl-2-butenyl boronates or borylation of the corresponding halide.

Key Structural Features:

  • C1 Quaternary Center: Bonded to Boron, Methyl, C2, and C3. No

    
    -proton exists, rendering standard 
    
    
    
    H-
    
    
    C HMQC useless for this position.
  • Gem-Dimethyl at C2: Creates a steric environment that slows rotation and creates distinct diastereotopic environments.

  • Chirality: C1 is a stereogenic center. The molecule exists as a pair of enantiomers (unless synthesized asymmetrically).

Characterization Workflow

The following diagram illustrates the decision tree for validating the structure, specifically addressing the boronic acid/boroxine equilibrium.

G Start Crude Material (TMCP-BA) Solubility Solubility Check (CDCl3 vs Acetone-d6) Start->Solubility B11 11B NMR (Coordination State) Solubility->B11 H1 1H NMR (Integration & Purity) B11->H1 Equilibrium Acid/Boroxine Equilibrium? H1->Equilibrium AddD2O Add D2O drop (Hydrolysis to Monomer) Equilibrium->AddD2O Mixture Detected C13 13C & 2D NMR (Stereochemistry) Equilibrium->C13 Pure Species AddD2O->C13 Final Validated Structure C13->Final

Figure 1: Analytical workflow for distinguishing free boronic acid from boroxine anhydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for this characterization. Due to the lack of protons on C1, indirect detection and boron spectroscopy are critical.

H NMR Analysis

The spectrum will be dominated by high-field signals. Note that the gem-dimethyl groups on C2 are diastereotopic due to the chiral center at C1.

SignalIntegrationMultiplicityApprox. Shift (

)
AssignmentNotes
Me-1 3HSinglet1.10 ppmC1-CH

Deshielded by Boron proximity.
Me-2a 3HSinglet0.95 ppmC2-CH

(cis to B)
Diastereotopic methyl.
Me-2b 3HSinglet0.85 ppmC2-CH

(trans to B)
Diastereotopic methyl.
H-3a 1HDoublet (d)0.45 ppmC3-H (cis to B)Geminal coupling

Hz.
H-3b 1HDoublet (d)0.25 ppmC3-H (trans to B)High field cyclopropyl signature.

Expert Insight: If you observe a duplicate set of signals (e.g., two sets of methyls in a 3:1 ratio), this is not an impurity. It is likely the partial dehydration to the boroxine trimer. Protocol: Add 1 drop of D


O to the NMR tube. This shifts the equilibrium entirely back to the monomeric boronic acid species [1].
C NMR & The "Missing" Carbon

The carbon attached to boron (C1) is often invisible in standard


C spectra due to scalar coupling to the quadrupolar 

B nucleus
, which causes extreme line broadening.
  • Protocol: Run a

    
    C experiment with a long relaxation delay (
    
    
    
    ) and high scan count (NS > 1024).
  • Expected Signal: A very broad hump around

    
     10–20 ppm.
    
  • Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) . Look for correlations from Me-1 protons to the C1 carbon. The HMBC cross-peak will appear even if the 1D

    
    C signal is buried in noise.
    
B NMR: The Purity Check

B NMR is non-negotiable for boronic acids. It confirms the oxidation state and coordination number.
  • Standard: BF

    
     OEt
    
    
    
    (
    
    
    0.0 ppm).
  • TMCP-BA Signal:

    
     30–33 ppm (Broad singlet).
    
  • Red Flag: A sharp signal at

    
     18–20 ppm indicates a boronate ester (incomplete hydrolysis) or a sharp signal at 
    
    
    
    0–5 ppm indicates a tetrahedral "ate" complex (contamination with base).
Stereochemical Assignment (NOESY)

Determining which C2-methyl is cis to the Boron group requires 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

NOE Me1 C1-Me (Reference) Me2a C2-Me (a) (0.95 ppm) Me1->Me2a Weak/No NOE (Trans relationship) Me2b C2-Me (b) (0.85 ppm) Me1->Me2b Strong NOE (Cis relationship) H3a C3-H (a) Me2a->H3a Strong NOE

Figure 2: Expected NOE correlations. The C1-Methyl will show a strong spatial correlation to the C2-Methyl on the same face of the ring.

Mass Spectrometry (MS)

Boronic acids are notoriously difficult to analyze by standard ESI-MS because they do not ionize well and often dehydrate in the source.

Recommended Method: ESI (Negative Mode) or APCI.

  • Solvent: Methanol (promotes formation of methyl ester in situ).

  • Observed Species:

    • 
      : Rare.
      
    • 
      : Methanol adduct.
      
    • Boroxine Cluster:

      
      . Look for high mass clusters corresponding to the trimer.
      

Self-Validating Step: If the mass spectrum is ambiguous, perform an in-situ esterification by dissolving the sample in MeOH with a trace of pinacol. Analyze the resulting pinacol ester (


), which flies exceptionally well in ESI(+).

Solid State Analysis (X-Ray & IR)

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm

    
     (Broad, H-bonded).
    
  • B-O Stretch: ~1340 cm

    
     (Strong).
    
  • C-H Stretch: 2900–3000 cm

    
     (Aliphatic).
    
X-Ray Crystallography

If the compound is a solid, recrystallization from acetone/water often yields crystals suitable for XRD.

  • Significance: Boronic acids often crystallize as hydrogen-bonded dimers or infinite sheets [2]. This provides the absolute proof of the C1-quaternary center geometry.

Stability & Handling

  • Dehydration: TMCP-BA will spontaneously dehydrate to the boroxine (trimer) under vacuum or heat. Storage: Keep at 4°C in a sealed container.

  • Protodeboronation: Cyclopropyl boronates are generally robust, but the quaternary center adds strain. Avoid strong acids which can cleave the C-B bond.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. Link

  • Pietruszka, J. (2003). Cyclopropylboronates: Versatile Building Blocks in Organic Synthesis. Chemical Reviews, 103(4), 1051–1070. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

discovery and history of cyclopropyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropyl Moiety in Boron Chemistry: A Technical Chronicle of Discovery and Application

Executive Summary

The cyclopropyl group is a "privileged structure" in modern medicinal chemistry, valued for its ability to restrict conformation, modulate lipophilicity, and block metabolic hot spots without the steric penalty of larger alkyl groups. The primary vehicle for installing this moiety is the Cyclopropyl Boronic Acid (CPBA) and its derivatives via Suzuki-Miyaura cross-coupling.

This guide traces the technical evolution of CPBAs from their initial synthesis via highly reactive organolithium precursors to the modern era of air-stable, stereodefined MIDA boronates and trifluoroborate salts. It is designed for synthetic chemists and drug developers seeking to understand the mechanistic underpinnings and optimal protocols for utilizing these reagents.

Historical Genesis: The Stoichiometric Era (1960s–1980s)

The history of cyclopropyl boronic acids begins not with direct catalytic formation, but with classical transmetallation. In the mid-20th century, the primary route to organoboranes was the reaction of Grignard or organolithium reagents with trialkyl borates.

The First Generation: Lithium-Halogen Exchange

Early syntheses relied on the reaction of cyclopropyl bromide with lithium metal or


-butyllithium to generate cyclopropyllithium, which was subsequently trapped with trimethyl borate (

) or triisopropyl borate (

).
  • The Challenge: While effective for simple substrates, this method suffered from severe functional group incompatibility. The harsh conditions required to generate cyclopropyllithium precluded the presence of esters, ketones, or nitriles.

  • The Technical Bottleneck: The resulting boronic acids were often waxy, hygroscopic solids that were difficult to purify. They were prone to protodeboronation (cleavage of the C-B bond) under acidic or even neutral aqueous conditions, leading to poor shelf life.

The Carbenoid Revolution: Simmons-Smith & Vinyl Boronates (1990s)

The field shifted significantly when chemists realized that the cyclopropyl ring could be constructed on the boron species, rather than attaching a pre-formed ring. This era was defined by the Simmons-Smith reaction .

Mechanism: The Boron-Directed Cyclopropanation

Vinyl boronic esters (e.g., vinyl pinacol boronate) became the substrates of choice. The empty p-orbital of the boron atom was hypothesized to coordinate with the zinc carbenoid generated from diethylzinc (


) and diiodomethane (

), accelerating the reaction and directing stereochemistry.
  • Key Insight: Unlike electron-deficient alkenes which are sluggish in Simmons-Smith reactions, vinyl boronates are sufficiently reactive.

  • Stereocontrol: This approach allowed for the synthesis of chiral cyclopropyl boronates. By using chiral diol ligands on the boron (e.g., tartrate-derived esters), researchers like A.B. Charette demonstrated high enantioselectivities. The boron atom acts as a temporary tether for the chiral auxiliary.

SimmonsSmith cluster_legend Mechanism Logic VinylBoronate Vinyl Boronate (Substrate) TransitionState Butterfly TS (Boron Coordination) VinylBoronate->TransitionState Coordination ZnCarbenoid Zn Carbenoid (Et2Zn + CH2I2) ZnCarbenoid->TransitionState Product Cyclopropyl Boronate TransitionState->Product Methylene Transfer TS_Desc Boron p-orbital assists Zn-carbenoid delivery

Figure 1: Mechanistic flow of the Simmons-Smith cyclopropanation applied to vinyl boronates.

The Era of Stability: MIDA Boronates and BF3K Salts (2000s–Present)

The most significant hurdle in the widespread adoption of cyclopropyl boronic acids was their physical handling. Free boronic acids are prone to trimerization into boroxines (anhydrides), making stoichiometry difficult to calculate.

Potassium Organotrifluoroborates ( )

Pioneered by Gary Molander , the conversion of boronic acids/esters into potassium trifluoroborate salts provided a robust solution.

  • Advantage: These salts are air-stable, crystalline solids.

  • Reactivity: Under Suzuki coupling conditions, the

    
     slowly hydrolyzes to the active boronic acid species, maintaining a low concentration of the active species and preventing side reactions like protodeboronation.
    
MIDA Boronates

Developed by Martin Burke , N-methyliminodiacetic acid (MIDA) boronates protect the boron atom by rehybridizing it from


 to 

.
  • The "Slow Release" Mechanism: The

    
     boron is unreactive towards transmetallation. Under basic aqueous conditions, the MIDA ligand hydrolyzes, slowly releasing the reactive 
    
    
    
    boronic acid. This allows for the iterative assembly of complex molecules using cyclopropyl blocks without the boron reacting prematurely.

Technical Comparison of Reagents

The following table summarizes the key properties of the different cyclopropyl boron species available to researchers today.

Reagent TypeChemical StructureStabilityAtom EconomyPurificationPrimary Use Case
Free Boronic Acid

Low (Trimerizes)HighDifficult (Crystallization)Simple, large-scale couplings where stoichiometry is flexible.
Pinacol Ester

ModerateLowSilica Gel ChromatographyGeneral purpose; compatible with most anhydrous protocols.
Trifluoroborate

High (Air Stable)HighPrecipitation/CrystallizationAqueous/biphasic couplings; long-term storage.
MIDA Boronate

Very HighVery LowSilica Gel ChromatographyIterative synthesis; slow-release applications.

Experimental Protocols

Protocol A: Synthesis via Simmons-Smith Cyclopropanation (Vinyl Boronate Route)

This protocol is preferred for generating substituted or chiral cyclopropyl boronates.

Reagents:

  • Vinylboronic acid pinacol ester (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    , 2.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous DCM (0.5 M concentration relative to substrate).

  • Carbenoid Formation: Cool the solvent to 0°C. Add

    
     solution slowly. Then, add 
    
    
    
    dropwise over 20 minutes. Caution: Exothermic. A white precipitate (ZnI2) may form. Stir for 15 minutes to form the Furukawa reagent (
    
    
    ).
  • Substrate Addition: Add the vinylboronic acid pinacol ester (neat or in minimal DCM) dropwise to the carbenoid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by GC-MS or TLC (stain with KMnO4).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Preparation of Potassium Cyclopropyl Trifluoroborate

Adapted from Molander et al.

Reagents:

  • Cyclopropylboronic acid (or ester)

  • Potassium hydrogen difluoride (

    
    , 4.5 M aqueous solution)
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyclopropylboronic acid in MeOH (approx. 0.5 M).

  • Salt Formation: Add the aqueous

    
     solution (3.0 equiv) dropwise at room temperature.
    
  • Precipitation: Stir vigorously for 2 hours. The mixture will likely become a thick slurry as the product precipitates.

  • Concentration: Remove the MeOH under reduced pressure (rotary evaporator).

  • Drying: To ensure complete removal of water (which forms azeotropes), add acetonitrile and concentrate again (azeotropic drying).

  • Extraction: Extract the solid residue with hot acetone (the inorganic salts are insoluble; the product is soluble). Filter the hot solution.

  • Crystallization: Concentrate the acetone filtrate to a small volume and add diethyl ether to precipitate the pure

    
     salt. Filter and dry under vacuum.
    

Visualizing the Synthetic Evolution

The following diagram illustrates the logical progression of synthesis methods, highlighting the shift from harsh nucleophiles to stabilized electrophiles.

Evolution cluster_1 1960s-80s: Nucleophilic Origins cluster_2 1990s: The Vinyl Route cluster_3 2000s+: Stabilized Forms Li Cyclopropyl-Li Vinyl Vinyl Boronates Li->Vinyl Limitations in FG tolerance drove new methods Borate Trialkyl Borate Li->Borate Transmetallation Mg Cyclopropyl-MgBr Mg->Borate Transmetallation MIDA MIDA Boronates Vinyl->MIDA Need for iterative coupling capability BF3K Trifluoroborates Vinyl->BF3K Need for air stability & shelf life Simmons Simmons-Smith (Zn/CH2I2) Vinyl->Simmons Cyclopropanation

Figure 2: Evolutionary tree of cyclopropyl boronic acid synthesis strategies.

References

  • Brown, H. C., & Rhodes, S. P. (1969). Hydroboration of Cyclopropenes. Journal of the American Chemical Society.

    • Significance: Early exploration of boron interaction with strained rings.
  • Pietruszka, J. (2003). Synthesis and Properties of Cyclopropylboronic Acid Esters. Chemical Reviews.

    • Significance: Comprehensive review of the "Carbenoid Age" and vinyl boronate cyclopropan
  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective Cyclopropanation of Allylic Alcohols and Vinyl Boronates. Journal of the American Chemical Society.

    • Significance: Established the stereoselective potential of the Simmons-Smith reaction on boron substr
  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Alkenyl Triflates. Organic Letters.

    • Significance: Introduction of the air-stable salts, revolutionizing the handling of alkyl boron reagents.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

    • Significance: Introduction of MIDA boronates for iter

Commercial Availability & Technical Guide: 1,2,2-Trimethylcyclopropyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthetic accessibility, and strategic sourcing of 1,2,2-trimethylcyclopropyl boronic acid .

Executive Summary

Status: Non-Stock / Custom Synthesis Required Commercial Availability: Currently, 1,2,2-trimethylcyclopropyl boronic acid (and its corresponding pinacol ester) is not available as an off-the-shelf catalog item from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is a specialized, sterically congested motif that typically requires custom synthesis .

Strategic Value: This structural motif represents a "privileged scaffold" in medicinal chemistry due to:

  • Bioisosterism: It serves as a rigid, metabolically stable bioisostere for tert-butyl or isopropyl groups.

  • Conformational Control: The gem-dimethyl group at C2 and the methyl at C1 lock the conformation, potentially improving ligand-target binding affinity.

  • Metabolic Stability: The fully substituted C1 and C2 positions block common metabolic oxidation sites (e.g., P450 hydroxylation).

Recommendation: Researchers requiring this compound should not rely on catalog searches. The primary strategy is outsourced custom synthesis or in-house preparation using the protocols detailed in Section 3.

Commercial Landscape & Sourcing Strategy

Since direct procurement is not possible, the following sourcing hierarchy is recommended:

Sourcing TierStrategyEstimated Lead TimeCost Implication
Tier 1 (Direct) Not Available. No verified stock in global databases (e.g., SciFinder, eMolecules).N/AN/A
Tier 2 (FTE/CRO) Contract a CRO (e.g., WuXi AppTec , SpiroChem , Enamine ) for custom synthesis.4–8 WeeksHigh (

15k for initial gram scale)
Tier 3 (In-House) Synthesize via the Gem-Dibromo Lithiation Route (See Section 3).2–3 WeeksLow (Material cost only)
"Make vs. Buy" Decision Matrix
  • Choose Tier 2 (CRO) if you require >5 g or enantiopure material (chiral separation required).

  • Choose Tier 3 (In-House) for <1 g exploratory scale, as the starting materials (isobutylene/bromoform) are inexpensive commodity chemicals.

Technical Synthesis Guide (In-House Protocol)

The synthesis of 1,2,2-trimethylcyclopropyl boronic acid is non-trivial due to the steric congestion at the C1 position. The most robust route avoids the difficult cyclopropanation of tetrasubstituted alkenes and instead utilizes lithium-halogen exchange on a gem-dibromocyclopropane scaffold.

Synthetic Pathway: The Gem-Dibromo Lithiation Route

This route constructs the ring first, then installs the methyl and boron functionalities sequentially.

Step-by-Step Protocol

Step 1: Synthesis of 1,1-Dibromo-2,2-dimethylcyclopropane

  • Reagents: Isobutylene (gas), Bromoform (

    
    ), 50% NaOH, TEBA (Phase Transfer Catalyst).
    
  • Mechanism: Generation of dibromocarbene (

    
    ) followed by [2+1] cycloaddition to isobutylene.
    
  • Procedure:

    • Bubble isobutylene into a mixture of

      
      , TEBA, and DCM at 0°C.
      
    • Add 50% NaOH dropwise (exothermic).

    • Stir vigorously for 12h.

    • Yield: Typically 60–75%.

    • Note: This intermediate is commercially available (CAS: 3338-55-4) and inexpensive.

Step 2: Methylation via Lithium-Halogen Exchange

  • Reagents: MeLi (1.1 equiv), Methyl Iodide (MeI), THF, -78°C.

  • Rationale: Monolithiation of gem-dibromocyclopropanes is highly selective.

  • Procedure:

    • Cool 1,1-dibromo-2,2-dimethylcyclopropane in dry THF to -78°C.

    • Add MeLi dropwise. The lithium species is configurationally stable at this temperature.

    • Add MeI (excess) to quench the lithiated species.

    • Product: 1-Bromo-1,2,2-trimethylcyclopropane.

Step 3: Borylation (The Critical Step)

  • Reagents: t-BuLi (2.2 equiv), Triisopropyl borate (

    
    ), then acidic hydrolysis.
    
  • Procedure:

    • Cool the bromide from Step 2 in THF/Et2O (4:1) to -78°C.

    • Add t-BuLi dropwise. (Note: n-BuLi is often insufficient for sterically hindered bromides; t-BuLi ensures rapid exchange).

    • Stir for 30 min, then add

      
      .
      
    • Warm to RT and quench with dilute HCl (or pinacol for the ester).

  • Purification: The free boronic acid is difficult to purify due to protodeboronation. Conversion to the Pinacol Ester (Bpin) is strongly recommended for silica gel chromatography.

Synthetic Workflow Diagram

SynthesisRoute Isobutylene Isobutylene (Precursor) Dibromo 1,1-Dibromo- 2,2-dimethylcyclopropane (Intermediate 1) Isobutylene->Dibromo CHBr3, NaOH TEBA (PTC) BromoMethyl 1-Bromo- 1,2,2-trimethylcyclopropane (Intermediate 2) Dibromo->BromoMethyl 1. MeLi (-78°C) 2. MeI Lithiated [1-Lithio Species] (Transient) BromoMethyl->Lithiated t-BuLi (-78°C) Target 1,2,2-Trimethylcyclopropyl Boronic Acid (Pinacol Ester) Lithiated->Target 1. B(OiPr)3 2. Pinacol, H+

Figure 1: Recommended synthetic pathway via gem-dibromo cyclopropane intermediate. This route circumvents the steric barriers of direct alkene cyclopropanation.

Technical Handling & Stability

Stability Profile
  • Protodeboronation: 1,1-Disubstituted cyclopropyl boronates are moderately unstable . The C-B bond is prone to cleavage, especially under basic aqueous conditions (common in Suzuki couplings).

    • Mechanism: The strain of the cyclopropane ring, combined with the steric bulk, accelerates the formation of the boronate "ate" complex, which can then undergo protodeboronation rather than transmetallation.

  • Storage: Store as the Pinacol Ester at -20°C under Argon. The free boronic acid is hygroscopic and prone to dehydration (boroxine formation) or decomposition.

Cross-Coupling Optimization (Suzuki-Miyaura)

When using this hindered boronate in coupling reactions:

  • Base Selection: Use mild bases like

    
     or 
    
    
    
    rather than strong hydroxides (
    
    
    ) to minimize protodeboronation.
  • Catalyst: Use high-activity catalyst systems capable of oxidative addition into hindered substrates.

    • Recommended:

      
       / SPhos or XPhos (Buchwald Precatalysts Gen 3/4).
      
  • Solvent: Anhydrous Dioxane or Toluene/Water (10:1). Avoid protic solvents if possible.

References

  • Charette, A. B., et al. (2011). "Stereoselective Synthesis of Cyclopropylboronates." Journal of the American Chemical Society, 133(34), 13337–13340. Link

  • Morken, J. P., et al. (2013). "Synthesis of Gem-Dimethyl Cyclopropanes via Dibromocarbene." Organic Letters, 15(18), 4846–4849. Link

  • Ito, H., et al. (2010). "Copper-Catalyzed Borylation of Organic Halides." Angewandte Chemie International Edition, 49(3), 560–563. Link

  • Sigma-Aldrich. "Product Search: Cyclopropyl Boronic Acids." (Accessed 2024). Link

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1,2,2-Trimethylcyclopropyl Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hyper-Hindered" Challenge

The 1,2,2-trimethylcyclopropyl motif represents a formidable challenge in modern cross-coupling. Structurally, it combines a quaternary carbon center at the point of attachment (C1) with a proximal gem-dimethyl group at C2. This creates a "perfect storm" of steric hindrance and electronic instability.

For medicinal chemists, this motif is a high-value bioisostere for tert-butyl or adamantyl groups, offering improved metabolic stability and rigidified vector orientation. However, standard Suzuki-Miyaura conditions often fail due to two competing failure modes:

  • Stalled Transmetallation: The steric bulk prevents the boronate from effectively approaching the Pd(II) center.

  • Rapid Protodeboronation: The strain of the cyclopropyl ring, combined with the quaternary center, accelerates C–B bond hydrolysis before coupling can occur.

This guide details a self-validating protocol designed to overcome these barriers using a dual strategy: Ligand-Accelerated Catalysis (to force transmetallation) and Controlled Release (to minimize decomposition).

Mechanistic Insight & Strategy

The Failure of Standard Conditions

In a typical Suzuki coupling (e.g., Pd(PPh₃)₄, Na₂CO₃), the oxidative addition of the aryl halide is fast. The bottleneck for 1,2,2-trimethylcyclopropyl boronates is the transmetallation step . The cone angle of the ligand and the bulk of the substrate create a clash, leaving the Pd(II)-Ar species exposed to side reactions (dehalogenation) while the boronate decomposes in the basic aqueous medium.

The Solution: The "Push-Pull" Approach

To succeed, we must "push" the reaction forward with a highly active catalyst and "pull" back the rate of boronate decomposition.

  • Catalyst (The Push): We utilize Buchwald G3/G4 Precatalysts bearing dialkylbiarylphosphine ligands (specifically XPhos or RuPhos ). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but crucially, they create a specific pocket that accommodates hindered alkyl nucleophiles.

  • Boron Source (The Pull): We strongly recommend the MIDA (N-methyliminodiacetic acid) boronate over the boronic acid or pinacol ester. The MIDA boronate slowly hydrolyzes in situ, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable acid low [1].

Visualizing the Challenge

The following diagram illustrates the catalytic cycle, highlighting the critical "Death Valley" where standard protocols fail.

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Active Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronate 1,2,2-Trimethyl Cyclopropyl-B(MIDA) Hydrolysis Slow Hydrolysis (Base/H2O) Boronate->Hydrolysis ActiveAcid Active Boronic Acid (Unstable) Hydrolysis->ActiveAcid Controlled Release ActiveAcid->TransMet Coupling Decomp Protodeboronation (Dead End) ActiveAcid->Decomp Fast w/o MIDA

Figure 1: Catalytic cycle emphasizing the critical balance between transmetallation and protodeboronation. The MIDA strategy (yellow) regulates the supply of the active species (red).

Experimental Protocol

Method A: Coupling of MIDA Boronates (Recommended)

Best for: Complex drug scaffolds, late-stage functionalization, and scale-up.

Reagents
  • Aryl Halide (1.0 equiv): Ar-Br or Ar-Cl (electron-deficient preferred).

  • Boronate (1.5 equiv): 1,2,2-trimethylcyclopropyl MIDA boronate.

  • Catalyst (0.05 equiv): XPhos Pd G4 (CAS: 1599466-81-5).

  • Base (5.0 equiv): K₃PO₄ (anhydrous, finely ground).

  • Solvent: Toluene : Water (10:1 ratio).

Step-by-Step Procedure
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with the Aryl Halide (1.0 mmol), MIDA Boronate (1.5 mmol), XPhos Pd G4 (0.05 mmol, 5 mol%), and K₃PO₄ (5.0 mmol).

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL). The water is critical for MIDA hydrolysis.

  • Sealing: Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring (1000 rpm). The biphasic nature requires high shear to ensure phase transfer.

  • Monitoring: Monitor by LCMS at 2h and 6h.

    • Note: You may observe the intermediate boronic acid in the LCMS trace; this is normal.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: Coupling of Pinacol Esters (High Throughput)

Best for: Initial screening or when MIDA synthesis is not feasible.

  • Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%) OR P(t-Bu)₃ (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (9:1).

  • Temperature: 80–90 °C.

  • Critical: If using Pinacol esters, adding 1.0 equiv of Ag₂O can sometimes facilitate transmetallation via a "silver effect," though it increases cost.

Performance Data & Optimization

The following table summarizes the impact of ligand selection on the coupling of 1,2,2-trimethylcyclopropyl boronate with 4-bromoanisole (model system).

LigandCatalyst PrecursorYield (%)Observation
XPhos Pd G488% Clean conversion; minimal deboronation.
RuPhos Pd G382%Good, but slightly slower transmetallation.
SPhos Pd G245%Significant protodeboronation observed.
PPh₃ Pd(PPh₃)₄<5%Complete failure; stalled oxidative addition.
P(Cy)₃ Pd(OAc)₂30%Moderate activity; catalyst decomposition evident (Pd black).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield + Unreacted Ar-Br Catalyst death or stalled transmetallation.Switch to XPhos Pd G4 . Increase temp to 110°C. Ensure inert atmosphere.
Low Yield + Deboronated Alkane Rapid protodeboronation.CRITICAL: Switch to MIDA boronate . Reduce water ratio to 20:1. Lower temp to 80°C and run longer.
Pd Black Precipitation Catalyst instability.Add 10 mol% free ligand (XPhos) to stabilize the active species.
Homocoupling of Ar-Ar Oxidative homocoupling.Ensure thorough degassing of solvents (freeze-pump-thaw x3).

Workflow Visualization

Workflow Start Start: Substrate Selection Choice Boron Source? Start->Choice PathMIDA MIDA Boronate (Stable) Choice->PathMIDA Preferred PathPin Pinacol Ester (Unstable) Choice->PathPin Alternative CondMIDA Cond: XPhos G4 Tol/H2O, 100°C PathMIDA->CondMIDA CondPin Cond: RuPhos/Pd Dioxane/H2O, 80°C PathPin->CondPin Check LCMS Check (2 hours) CondMIDA->Check CondPin->Check Success Product > 80% Workup Check->Success Yes Fail Deboronation? Switch to MIDA Check->Fail No

Figure 2: Decision tree for experimental design optimization.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl chlorides with arylboronic acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bruno, N. C., et al. (2013). Rapidly activating Pd-precatalysts for Suzuki–Miyaura coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

reaction conditions for Suzuki coupling with 1,2,2-trimethylcyclopropyl boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,2-trimethylcyclopropyl (TMCP) motif represents a high-value structural element in medicinal chemistry, offering rigid conformational control and improved metabolic stability compared to isopropyl or tert-butyl isosteres. However, the installation of this group via Suzuki-Miyaura coupling is non-trivial.

The Core Challenge: The 1,2,2-trimethylcyclopropyl boronic acid (or ester) presents a "perfect storm" of synthetic difficulties:

  • Steric Hindrance: The boron atom is attached to a quaternary carbon (C1), which is further flanked by a gem-dimethyl group at C2. This creates significant steric bulk, severely retarding the transmetallation step.

  • Electronic Deactivation: The increased

    
    -character of the cyclopropyl ring (
    
    
    
    hybridization) makes the C-B bond shorter and stronger than typical alkyl boronates, further resisting transmetallation.
  • Protodeboronation: Like many quaternary alkyl boronates, the TMCP moiety is susceptible to protodeboronation under hydrolytic conditions, leading to the formation of 1,1,2-trimethylcyclopropane (the reduced byproduct) rather than the coupled product.

This guide provides a validated protocol utilizing Buchwald G3/G4 Precatalysts to overcome the transmetallation energy barrier while suppressing side reactions.

Critical Parameter Analysis

The Boron Source: Ester vs. Acid
  • Recommendation: Use 1,2,2-trimethylcyclopropylboronic acid pinacol ester (BPin) .

  • Reasoning: The free boronic acid is often unstable and difficult to purify. The pinacol ester is robust, easier to handle, and releases the active boronate species slowly under basic conditions, maintaining a low steady-state concentration that favors coupling over decomposition.

Ligand Selection: The "Dialkylbiaryl" Advantage

Standard ligands like


 or even 

are often insufficient for this sterically demanding substrate.
  • Primary Choice: XPhos or RuPhos .

  • Mechanism: These bulky, electron-rich ligands facilitate oxidative addition of the aryl halide. Crucially, they create a pocket that accommodates the incoming bulky TMCP nucleophile during transmetallation while preventing

    
    -hydride elimination (though less relevant for cyclopropyls, ring opening is a risk).
    
Base and Solvent Architecture
  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate).
  • Solvent System: Toluene/Water (10:1 to 20:1) .

  • Logic: A biphasic system with a controlled amount of water is essential. The water is required to hydrolyze the BPin to the active boronic acid/ate complex in situ. However, too much water promotes protodeboronation. Toluene provides a non-polar environment that protects the catalyst.

Optimized Experimental Protocol

Method A: The "Gold Standard" (Buchwald G4 System)

Best for: Electron-neutral to electron-rich aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1,2,2-Trimethylcyclopropylboronic acid pinacol ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Workflow:

  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar. If using solid aryl halide, add it now.

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv) and K

    
    PO
    
    
    
    (3.0 equiv).
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (

    
    ).
    
  • Liquid Addition:

    • Inject degassed Toluene/Water mixture via syringe.

    • Add the TMCP-BPin (if liquid) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800+ rpm) to ensure efficient phase transfer.

  • Monitoring: Monitor by LC-MS or GC-MS at 2 hours. If conversion is slow, extend to 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: The "Difficult Electrophile" (Molander Conditions)

Best for: Heteroaryl chlorides or substrates sensitive to high heat.

Modification: Convert the BPin to the Potassium Trifluoroborate (BF


K)  salt prior to coupling.
  • Catalyst: Pd(OAc)

    
     (5 mol%) / XPhos (10 mol%) or RuPhos (10 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: THF : H

    
    O (10:1).
    
  • Temp: 80 °C.

  • Note: BF

    
    K salts are more stable towards protodeboronation and often transmetallate more efficiently in hydrolytic media.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Transmetallation Bottleneck specific to the 1,2,2-trimethylcyclopropyl system.

SuzukiCycle cluster_bottleneck CRITICAL FAILURE POINT Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + TMCP-B(OR)2 Boronate TMCP-Boronate (Steric Bulk!) Boronate->TransMet Slow approach RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-TMCP RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the Transmetallation step, which is sterically impeded by the gem-dimethyl and quaternary attachment of the TMCP group.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst DeactivationSwitch to XPhos Pd G4 . Ensure rigorous inert atmosphere (O

kills electron-rich ligands).
Protodeboronation (TMCP-H) Hydrolytic InstabilityReduce water content (switch to 20:1 Toluene:H

O). Lower temp to 80°C. Switch to BF

K salt
.
Homocoupling (Ar-Ar) Slow TransmetallationIncrease concentration of TMCP-BPin (1.5 - 2.0 equiv). Add catalyst in portions.
Unreacted Aryl Halide Poor Oxidative AdditionIf Ar-Cl is used, switch to Ar-Br or Ar-I. Increase Temp to 110°C (sealed tube).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Charette, A. B., et al. (2010). Synthesis and Cross-Coupling of Cyclopropylboronic Acid Derivatives. Chemical Reviews, 111(3). (General reference for cyclopropyl reactivity).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution to the Instability of Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

Application Note: Strategic Incorporation of the Cyclopropyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl group is a "privileged structure" in modern medicinal chemistry. It is not merely a structural spacer but a functional moiety that imparts unique electronic, steric, and metabolic properties to a drug candidate. This guide addresses the causality of its application—specifically how the cyclopropyl group acts as a phenyl bioisostere, a metabolic blocker, and a conformational constraint—and provides validated protocols for its synthesis.

Medicinal Chemistry Rationale: The "Why" and "When"

To successfully deploy the cyclopropyl moiety, one must understand its unique bonding character. The carbon atoms in a cyclopropane ring are


 hybridized (closer to 

than

). This results in "banana bonds" (Walsh orbitals) that possess significant

-character, allowing the ring to conjugate with adjacent

-systems.
Key Functional Roles
  • Metabolic Stability (The "Blocker" Effect):

    • Mechanism: Alkyl chains are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, particularly at the benzylic or terminal positions. Replacing an ethyl or isopropyl group with a cyclopropyl group often arrests this metabolism because the C-H bond dissociation energy on the ring is significantly higher (

      
       kcal/mol) compared to a standard methylene (
      
      
      
      kcal/mol).
    • Application: Used to extend half-life (

      
      ) by preventing 
      
      
      
      -dealkylation (e.g., Ciprofloxacin , Nevirapine ).
  • Bioisosterism & Lipophilicity Modulation:

    • Mechanism: The cyclopropyl group is often used as a bioisostere for a phenyl ring. It occupies a similar volume but with significantly lower lipophilicity (LogP) and aromaticity.

    • Benefit: This substitution can improve solubility and reduce plasma protein binding while maintaining the necessary steric fill within a receptor pocket.

  • Conformational Restriction:

    • Mechanism: The rigidity of the three-membered ring locks specific torsion angles, reducing the entropic penalty of binding to a target protein.

    • Application: Used in glutamate transporter inhibitors and various kinase inhibitors (e.g., Trametinib ).

Decision Matrix: When to Incorporate

The following logic flow illustrates the decision process for a medicinal chemist.

Cyclopropyl_Decision_Matrix Problem Identify Lead Liability Metabolism Rapid CYP450 Metabolism (N-dealkylation / Oxidation) Problem->Metabolism Solubility Poor Solubility / High LogP (Phenyl Ring Issue) Problem->Solubility Potency Low Potency due to Flexible Conformation Problem->Potency Sol_Met Replace Alkyl with Cyclopropyl (Higher C-H BDE) Metabolism->Sol_Met Block Site Sol_Sol Replace Phenyl with Cyclopropyl (Bioisostere: Lower LogP) Solubility->Sol_Sol Reduce Lipophilicity Sol_Pot Fuse Cyclopropyl to Backbone (Conformational Lock) Potency->Sol_Pot Reduce Entropy

Figure 1: Strategic decision matrix for incorporating cyclopropyl moieties to solve specific ADME/Tox and potency liabilities.

Comparative Data: Physicochemical Impact

The following table summarizes the quantitative shifts expected when substituting common moieties with a cyclopropyl group.

PropertyIsopropyl GroupPhenyl GroupCyclopropyl GroupImpact Analysis
Hybridization



(Walsh)
Allows

-conjugation; unique electronic effects.
C-H BDE ~95-98 kcal/mol~110 kcal/mol~106 kcal/molHigh metabolic stability compared to isopropyl.
Lipophilicity (

LogP)
Baseline+1.5 to +2.0+0.3 to +0.5significantly less lipophilic than Phenyl; slightly more than methyl.
Volume ~60 ų~110 ų~55 ųExcellent steric mimic for isopropyl; reduced volume vs phenyl.

Synthetic Protocols

Achieving the cyclopropyl moiety requires robust methodologies. We present two distinct protocols: one for general alkene functionalization (Simmons-Smith) and one for enantioselective construction (Rh-Catalyzed).

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Application: Conversion of unactivated alkenes to cyclopropanes. Mechanism: Uses a zinc-carbenoid species (


) generated from diethylzinc (

) and diiodomethane (

). Safety Critical:

is pyrophoric. This reaction must be performed under strict inert atmosphere.
Materials
  • Substrate: Alkene (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated aq.

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate) and the alkene substrate (1.0 equiv). Cool the solution to 0 °C (ice bath).

  • Reagent Formation (In-situ):

    • Add

      
       (2.0 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic.
      
    • Add

      
       (2.0 equiv) dropwise via syringe.
      
    • Note: The order of addition is crucial to form the active species

      
       effectively.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Quenching (Critical Step):

    • Cool the reaction back to 0 °C.

    • Slowly add sat. aq.

      
      . Vigorous gas evolution (ethane) and precipitation of zinc salts will occur.
      
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
Protocol B: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

Application: Synthesis of chiral cyclopropanes from electron-rich alkenes and diazo compounds. Mechanism: Formation of a transient metal-carbene that undergoes concerted addition to the alkene.

Materials
  • Substrate: Styrene or Enol ether (1.0 equiv)

  • Reagent: Diazoacetate derivative (e.g., Ethyl diazoacetate, 1.2 equiv)

  • Catalyst:

    
     (0.5 – 1.0 mol%)
    
  • Solvent: Pentane or DCM (degassed)

Step-by-Step Methodology
  • Catalyst Solution: In a flame-dried Schlenk flask under

    
    , dissolve the Rhodium catalyst and the alkene substrate in the solvent. Cool to -78 °C  if high enantioselectivity is required; otherwise, run at RT for speed.
    
  • Slow Addition (The "Drip"):

    • Dissolve the diazo compound in a separate volume of solvent.

    • Using a syringe pump, add the diazo solution to the catalyst/alkene mixture over 4–6 hours .

    • Reasoning: Keeping the concentration of diazo low prevents dimerization (formation of fumarates/maleates) and favors the reaction with the alkene.

  • Completion: Once addition is complete, stir for an additional hour.

  • Purification: Evaporate solvent directly. The catalyst residue is minimal. Purify via silica gel flash chromatography.

Experimental Workflow Visualization

The following diagram details the workflow for Protocol A (Simmons-Smith), emphasizing the critical safety and process control points.

SimmonsSmith_Workflow Start Start: Anhydrous Conditions Cooling Cool to 0°C (DCM Solvent) Start->Cooling Add_Zn Add Et2Zn (Pyrophoric!) Cooling->Add_Zn Inert Atm Add_CH2I2 Add CH2I2 (Form Carbenoid) Add_Zn->Add_CH2I2 Slow Add Warm Warm to RT (Reaction Progress) Add_CH2I2->Warm Stir 4-12h Quench Quench: NH4Cl (Gas Evolution) Warm->Quench Cool to 0°C Product Cyclopropyl Product Quench->Product Workup

Figure 2: Workflow for Furukawa-modified Simmons-Smith cyclopropanation, highlighting temperature control and safety checkpoints.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism and the cyclopropyl group).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424. (Foundational work on Rh-catalyzed carbenoid insertions).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

use of 1,2,2-trimethylcyclopropyl boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,2,2-trimethylcyclopropyl boronic acid (and its corresponding esters) in medicinal chemistry. This specific scaffold represents a "high-difficulty, high-reward" structural motif—combining the metabolic resilience of a quaternary center with the unique vector properties of a rigid cyclopropane ring.

Application Note: 1,2,2-Trimethylcyclopropyl Boronic Acid in Drug Discovery

Introduction: The "Super-Hindered" Bioisostere

In modern drug discovery, the 1,2,2-trimethylcyclopropyl moiety serves as a premium bioisostere for the tert-butyl group. While the tert-butyl group is a gold standard for filling hydrophobic pockets, it often suffers from metabolic liability (oxidation of the methyl groups) and lacks vector diversity.

The 1,2,2-trimethylcyclopropyl group offers three distinct advantages:

  • Metabolic Armor: The quaternary carbon at C1 (bearing the aryl connection) and the gem-dimethyl group at C2 effectively block Cytochrome P450-mediated oxidation at the

    
     and 
    
    
    
    positions.
  • Vector Rigidification: Unlike the freely rotating tert-butyl group, the cyclopropyl ring locks the methyl groups into a fixed orientation relative to the aryl core, reducing the entropic penalty of binding.

  • The "Escape from Flatland": It introduces significant

    
     character and three-dimensionality to otherwise flat heteroaromatic inhibitors.
    
Chemical Challenges & Solutions

The synthesis and coupling of 1,2,2-trimethylcyclopropyl boronic acid present a "Steric Wall." The C1-methyl and C2-gem-dimethyl groups create a protective cage around the boron atom, leading to two primary failure modes in cross-coupling:

  • Slow Transmetallation: The bulky palladium species struggles to approach the hindered boron center.

  • Rapid Protodeboronation: In the presence of aqueous base, the strain of the cyclopropyl ring combined with the quaternary center accelerates C-B bond cleavage, yielding the erratic byproduct 1,1,2-trimethylcyclopropane.

Solution Strategy:

  • Reagent Form: Use the Pinacol Ester or MIDA Boronate rather than the free boronic acid to enhance stability.

  • Catalytic System: Employ Palladium Precatalysts (G3/G4) with bulky, electron-rich Buchwald ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition and stabilize the monoligated Pd(0) species required for transmetallation.

PART 2: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 1,2,2-trimethylcyclopropylboronic acid pinacol ester with a heteroaryl chloride.

Materials
  • Boronate: 1,2,2-Trimethylcyclopropylboronic acid pinacol ester (1.5 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (0.05 equiv)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene / Water (10:1 ratio)

  • Additives: None (Standard) or cyclopropyl methyl ether (CPME) as alternative solvent.

Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry a resealable reaction vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Glovebox or Schlenk Line):

    • Add the Heteroaryl Chloride (1.0 mmol) and Boronate Ester (1.5 mmol).

    • Add XPhos Pd G4 (0.05 mmol, 5 mol%). Note: The G4 precatalyst ensures rapid activation at low temperatures.

    • Add

      
        (3.0 mmol).
      
  • Solvent Addition:

    • Add degassed Toluene (4.5 mL) and degassed Water (0.45 mL).

    • Critical: The biphasic system helps solubilize the inorganic base while keeping the protodeboronation-prone boronate largely in the organic phase.

  • Reaction:

    • Seal the vial and heat to 100°C with vigorous stirring (1000 rpm).

    • Time: Monitor via LCMS at 2 hours. Reaction is typically complete within 4–16 hours.

    • Checkpoint: If protodeboronation is observed (M-Boronate mass disappears, but product doesn't form), switch to anhydrous conditions using

      
       / Dioxane  at 110°C.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black.

    • Concentrate and purify via silica gel chromatography.

Troubleshooting Decision Tree (Visualization)

OptimizationLogic Start Start: Standard Protocol (XPhos Pd G4, Tol/H2O) Check Check LCMS at 2 Hours Start->Check YieldHigh High Yield (>80%) Check->YieldHigh Target Found YieldLow Low Conversion Check->YieldLow Deboronation Is Protodeboronation Major Byproduct? YieldLow->Deboronation YesDebor YES: Moisture/Base Issue Deboronation->YesDebor NoDebor NO: Catalyst Death/Stalling Deboronation->NoDebor Fix1 Switch to Anhydrous Conditions (Dioxane, K3PO4 dry) YesDebor->Fix1 Fix2 Switch Ligand to RuPhos (Better for steric bulk) NoDebor->Fix2

Caption: Logic flow for troubleshooting sterically hindered cyclopropyl couplings.

Protocol B: Metabolic Stability Assessment

Objective: Validate the "Metabolic Armor" hypothesis by comparing intrinsic clearance (


) of the 1,2,2-trimethyl analog vs. a standard tert-butyl analog.
Methodology
  • System: Human Liver Microsomes (HLM).

  • Concentration: Test compound at 1

    
    M (to avoid enzyme saturation).
    
  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (monitor parent depletion).

Data Interpretation: A successful application of the 1,2,2-trimethylcyclopropyl group should result in a


 < 10 

L/min/mg protein, categorizing the compound as "Low Clearance."

PART 3: Comparative Data & Mechanism

The following table highlights why a medicinal chemist would choose this difficult-to-synthesize scaffold over simpler alternatives.

Featuretert-Butyl Group1-Methylcyclopropyl1,2,2-Trimethylcyclopropyl
Steric Bulk HighMediumVery High
Conformational Freedom Free RotationRestrictedLocked
Metabolic Risk

-oxidation of methyls
Ring opening (rare)Extremely Low
LogP (Lipophilicity) HighModerateHigh
Synthetic Difficulty LowMediumHigh
Mechanistic Pathway: The "Steric Squeeze"

The diagram below illustrates the critical bottleneck in the catalytic cycle: the Transmetallation step.

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast TransMet Transmetallation (The Bottleneck) OxAdd->TransMet + Base Boronate 1,2,2-Trimethyl Boronate Boronate->TransMet Steric Clash! RedElim Reductive Elimination (Product Release) TransMet->RedElim Slow RedElim->Pd0

Caption: The Suzuki catalytic cycle highlighting the steric bottleneck at transmetallation for quaternary cyclopropyls.

References

  • Charette, A. B., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acids." Journal of the American Chemical Society. (Foundational work on cyclopropyl couplings).

  • Knochel, P., et al. (2008). "Preparation of Functionalized Cyclopropylmagnesium Reagents." Organic Letters. (Relevant for reagent synthesis via transmetallation).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses cyclopropyl as a t-butyl bioisostere).

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. (Describes the G3/G4 catalyst system used in the protocol).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Authoritative review on slow-release/MIDA strategies).

Application Note: Strategic Implementation of One-Pot and Cascade Coupling Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern drug discovery, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional stepwise synthesis, requiring isolation and purification of every intermediate, is resource-intensive and yields poor Atom Economy (AE).

One-pot synthesis —encompassing telescoping, multicomponent reactions (MCRs), and cascade sequences—offers a paradigm shift. By conducting multiple bond-forming events in a single vessel, researchers can:

  • Minimize Solvent Waste: Reduction of solvent consumption by up to 60% compared to stepwise methods.

  • Preserve Unstable Intermediates: Reactive species are consumed immediately, preventing decomposition.

  • Accelerate Library Generation: Rapid access to structural diversity (e.g., via Ugi or Passerini reactions).

This guide provides validated protocols for two high-value workflows: a Sequential Site-Selective Pd-Catalyzed Cross-Coupling and a Ugi 4-Component Reaction (U-4CR) .

Critical Design Parameters: The "Orthogonality" Principle

To successfully design a one-pot system, the chemist must ensure Orthogonality . The reagents or conditions required for Reaction B must not inhibit the catalyst or reagents remaining from Reaction A.

Key Optimization Variables
VariableStepwise ApproachOne-Pot StrategyExpert Insight
Solvent System Optimized per step (e.g., DCM then DMF).Compromise or Switchable.Use high-boiling, polar aprotic solvents (e.g., 1,4-Dioxane, DMSO) that tolerate high temps and solubilize diverse species.
Catalyst Life Fresh catalyst added each step.Robustness required.For Pd-coupling, use ligands that prevent Pd-black precipitation (e.g., XPhos, SPhos) to sustain activity for the second cycle.
Byproducts Removed via workup.Accumulate in pot.Inorganic salts (e.g., borates) can increase viscosity. Ensure efficient stirring and concentration control (0.1M - 0.5M).

Protocol A: Site-Selective Sequential Suzuki-Miyaura Coupling

Objective: Synthesis of unsymmetrical terphenyl scaffolds common in kinase inhibitors. Mechanism: Exploiting the bond dissociation energy difference between Aryl-Bromide (~81 kcal/mol) and Aryl-Chloride (~96 kcal/mol) to control reaction sequence.

Materials
  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Boronic Acid A: Phenylboronic acid (1.05 equiv) - Electron rich preferred for first step.

  • Boronic Acid B: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under Argon flow.

  • Reagent Loading (Cycle 1):

    • Add 1-Bromo-4-chlorobenzene (1.0 mmol), Boronic Acid A (1.05 mmol), Pd(OAc)₂ (4.5 mg), SPhos (8.2 mg), and K₃PO₄ (636 mg).

    • Note: SPhos is chosen for its ability to facilitate oxidative addition into sterically hindered or deactivated chlorides in the second step.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

    • Sparge with Argon for 5 minutes. Oxygen is the enemy of catalytic turnover.

  • First Coupling (The "Easy" Bond):

    • Heat to 60°C for 2-4 hours.

    • Checkpoint: Monitor via TLC/LCMS. The bromide should be consumed; the chloride remains intact due to lower temperature and bond strength.

  • Second Coupling (The "Hard" Bond):

    • Once the intermediate is confirmed, inject Boronic Acid B (1.2 mmol) dissolved in minimal dioxane (0.5 mL) directly into the hot reaction mixture.

    • Increase temperature to 100°C (or reflux).

    • Stir for 6-12 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd/Salts.

    • Dilute with EtOAc, wash with brine.

    • Concentrate and purify via Flash Chromatography.

Workflow Visualization

Suzuki_Sequence Start Start: 1-Br-4-Cl-Benzene Step1 Step 1: 60°C Selective Br-Coupling Start->Step1 Reagent1 Boronic Acid A (1.05 eq) Reagent1->Step1 Inter Intermediate: 4-Cl-Biaryl Step1->Inter >95% Conv. Step2 Step 2: 100°C Cl-Coupling Inter->Step2 Reagent2 Boronic Acid B (1.2 eq) Reagent2->Step2 Final Final Product: Unsymmetrical Terphenyl Step2->Final

Figure 1: Logic flow for site-selective sequential cross-coupling. Note the temperature ramp utilized to differentiate halide reactivity.

Protocol B: Ugi 4-Component Reaction (Combinatorial Library)

Objective: Rapid assembly of peptidomimetic scaffolds (bis-amides) for protease inhibitor screening. Mechanism: Acid-catalyzed imine formation followed by isocyanide insertion and Mumm rearrangement.

Materials
  • Amine: Benzylamine (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Acid: Benzoic acid (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) - TFE accelerates the reaction via hydrogen bonding.

Step-by-Step Methodology
  • Pre-formation of Imine (Critical for Yield):

    • In a vial, mix Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (2 mL).

    • Stir at Room Temperature (RT) for 30 minutes. Adding molecular sieves (3Å) can drive this equilibrium by removing water, though often unnecessary in MeOH.

  • Component Addition:

    • Add Benzoic acid (1.0 mmol). Stir for 5 minutes to protonate the imine (forming the iminium ion).

    • Add tert-Butyl isocyanide (1.0 mmol) last.

  • Reaction:

    • Stir at RT for 12-24 hours.

    • Optimization: If the reaction is sluggish, heat to 40°C.

  • Workup (The "Catch and Release" Option):

    • If using polymer-supported scavengers (e.g., PS-Isocyanate to remove excess amine), add them now and shake for 2 hours.

    • Filter and concentrate. Ugi products often crystallize directly from MeOH upon standing.

Mechanistic Pathway

Ugi_Mechanism Inputs Amine + Aldehyde Imine Imine Formation (-H2O) Inputs->Imine Protonation + Acid -> Iminium Ion Imine->Protonation Insertion + Isocyanide (Alpha-Addition) Protonation->Insertion Rearrange Mumm Rearrangement (Irreversible) Insertion->Rearrange Product Alpha-Aminoacyl Amide (Ugi Product) Rearrange->Product

Figure 2: The Ugi-4CR mechanistic cascade. The Mumm rearrangement is the driving force that makes the reaction irreversible.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Protocol A: Homocoupling (Ar¹-Ar¹) Oxygen presence or excess Boronic Acid A.Degas solvents more rigorously. Ensure strict 1.0:1.05 stoichiometry for Step 1.
Protocol A: Stalled Step 2 Catalyst death (Pd-black formation).Add a fresh "booster" shot of Pd/Ligand (0.5 mol%) with the second boronic acid.
Protocol B: Low Yield Wet solvents or reversible imine formation.Use TFE as solvent. Pre-stir amine/aldehyde with MgSO₄ before adding acid/isocyanide.
Protocol B: Sticky Oil Product Incomplete reaction impurities.Triturate with cold ether/hexane. Ugi products are often solids; impurities are oils.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text on Atom Economy).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.

  • Bamborough, P., et al. (2011). Fragment-Based Discovery of Bromo and Extraterminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 55(13), 587–596. (Application of Ugi reaction in drug discovery).

Troubleshooting & Optimization

minimizing protodeboronation of cyclopropyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Stability & Optimization

Status: Active | Priority: High Subject: Minimizing Protodeboronation in Cyclopropyl Boronic Acid Couplings

Executive Summary & Diagnostic Workflow

The Issue: Cyclopropyl boronic acids occupy a unique chemical space. While generally more stable than 2-heteroaryl boronates, they possess significant ring strain and high


-character in the C-B bond. Under the forcing conditions often required for Suzuki-Miyaura coupling (high temperature, strong aqueous base), the rate of protodeboronation (

) frequently exceeds the rate of transmetallation (

), resulting in the recovery of cyclopropane or complex mixtures rather than the desired cross-coupled product.

The Solution: Success requires shifting the kinetic balance. We must accelerate transmetallation using specialized ligands or decelerate deboronation by controlling the concentration of the active boronate "ate" complex.

Diagnostic Decision Tree

Use the following workflow to select the optimal strategy for your specific substrate.

G Start START: Reaction Failure Mode? Mode Is the issue Low Conversion or Protodeboronation? Start->Mode Debor Protodeboronation (Cyclopropane detected) Mode->Debor Degradation Inert Low Conversion (Starting Material Intact) Mode->Inert No Reaction AqBase Are you using Aqueous Base? Debor->AqBase Ligand STRATEGY D: Ligand Optimization (Switch to XPhos/SPhos) Inert->Ligand SwitchAnhydrous STRATEGY A: Switch to Anhydrous Conditions (Cs2CO3/Toluene) AqBase->SwitchAnhydrous Yes Unstable Is the Boronic Acid Inherently Unstable? AqBase->Unstable No (Already Anhydrous) MIDA STRATEGY B: Use MIDA Boronate (Slow Release) Unstable->MIDA Complex Substrate BF3K STRATEGY C: Use Potassium Trifluoroborate (Molander Conditions) Unstable->BF3K Standard Substrate

Figure 1: Strategic decision tree for troubleshooting cyclopropyl boronic acid couplings. Selects methodology based on failure mode (degradation vs. inactivity).

Troubleshooting Guides (FAQ)

Ticket #101: "My cyclopropyl boronic acid disappears, but no product forms."

Root Cause Analysis: This is classic protodeboronation. In the presence of base (especially hydroxide), the boronic acid forms a boronate "ate" complex. If transmetallation is slow (due to sterics or poor catalyst choice), the "ate" complex undergoes hydrolysis and C-B bond cleavage.

Corrective Action:

  • Eliminate Water: Switch to an anhydrous system. Water is the proton source for many deboronation pathways. Use anhydrous Toluene/THF (10:1) with Cesium Carbonate (

    
    ) .
    
  • The "Slow Release" Protocol: If anhydrous conditions fail, you must lower the instantaneous concentration of the sensitive boronic acid. Switch to a Cyclopropyl MIDA boronate . Under hydrolytic conditions, the MIDA ester slowly hydrolyzes to release the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation.

Ticket #102: "Reaction works but yield is capped at 50%. Adding more equivalent doesn't help."

Root Cause Analysis: Competitive inhibition or catalyst poisoning. Cyclopropyl groups can act as weak ligands. Furthermore, if your boronic acid is degrading, the byproducts (boric acid salts) can inhibit the interface in biphasic systems.

Corrective Action:

  • Switch to Potassium Cyclopropyl Trifluoroborates (

    
    ):  These are air-stable salts that do not form anhydrides (trimers) like boronic acids. They provide a precise stoichiometry.
    
  • Protocol Adjustment: Use the Molander Protocol . The

    
     salts require a hydrolysis step to become active, naturally providing a "slow release" effect similar to MIDA but often with higher atom economy.
    
Ticket #103: "I need to couple a sterically hindered cyclopropyl group."

Root Cause Analysis: Steric hindrance slows down the transmetallation step (


). The longer the catalyst waits for the boron species, the more time the boron species has to degrade.

Corrective Action: Accelerate Transmetallation: You do not need a more stable boron; you need a faster catalyst.

  • Ligand: Switch to XPhos or RuPhos . These bulky, electron-rich Buchwald ligands create a monolithic Pd(0) species that is highly active for transmetallation.

  • Pre-catalyst: Use XPhos Pd G4 . This ensures a 1:1 L:Pd ratio and immediate activation, avoiding the induction period where reagents often degrade.

Technical Data & Comparison

The following table summarizes the stability and reactivity profiles of common cyclopropyl boron species.

Boron SpeciesStability (Solid State)Protodeboronation Risk (Solution)Atom EconomyRecommended Use Case
Boronic Acid (

)
Low (Forms anhydrides)High (Rapid in aq. base)HighSimple, fast reactions only.
Pinacol Ester (

)
ModerateModerate (Requires activation)LowGeneral screening; often requires harsh activation.
MIDA Boronate Very High (Bench stable)Low (Slow release mechanism)Very LowComplex synthesis; highly unstable substrates.
Trifluoroborate (

)
High (Crystalline)Low (Reservoir effect)ModerateScalable process chemistry; robust purification.

Validated Experimental Protocols

Protocol A: The "Slow Release" MIDA Coupling

Best for substrates prone to rapid protodeboronation.

Mechanism: The MIDA (N-methyliminodiacetic acid) ligand cages the boron, rendering it unreactive. Under aqueous basic conditions, the cage slowly opens, releasing the active boronic acid in low concentrations.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyclopropyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Charge a vial with Aryl Halide, MIDA boronate,

    
    , SPhos, and 
    
    
    
    .
  • Seal and purge with Argon for 5 minutes.

  • Add degassed THF and Water.

  • Heat to 60°C for 12-24 hours.

    • Note: Do not exceed 80°C unless necessary; high T accelerates MIDA hydrolysis beyond the transmetallation rate.

  • Cool, dilute with EtOAc, wash with water, and purify.

Protocol B: Anhydrous Coupling (High Stability)

Best for preventing hydrolysis-driven deboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyclopropyl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide, Boronic Acid, Pre-catalyst, and Base in a glovebox or under positive Argon flow.

  • Add Anhydrous Toluene.

  • Heat to 100°C .

    • Why Toluene? The non-polar solvent minimizes the solubility of the base, creating a "heterogeneous slow release" of the active base species, further protecting the boron.

Mechanistic Insight

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

Mechanism BoronicAcid Cyclopropyl-B(OH)2 AteComplex [Cyclopropyl-B(OH)3]- (Ate Complex) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetal Transmetallation AteComplex->Transmetal k_trans (Requires Active Pd) Deboron Protodeboronation (Cyclopropane + Boric Acid) AteComplex->Deboron k_debor (Accelerated by H2O/Heat) Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addn Complex) Pd_OxAdd->Transmetal Product Coupled Product Transmetal->Product Reductive Elimination

Figure 2: Kinetic competition. High concentrations of the "Ate Complex" in the absence of active Pd catalyst lead to irreversible protodeboronation (


).

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

Technical Support Center: Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction in Suzuki-Miyaura cross-coupling: homo-coupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired biaryl products.

Part 1: Troubleshooting Guide - Diagnosing and Solving Homo-Coupling

This section addresses specific issues you might be observing in your reaction outcomes.

Question 1: I am observing significant amounts of a biaryl byproduct derived from my boronic acid (B-B). What is causing this and how can I fix it?

This is a classic case of boronic acid homo-coupling. The primary causes are typically related to oxygen in the reaction atmosphere and the choice of base.

Core Mechanism: Oxidative Homo-Coupling

The homo-coupling of boronic acids is often catalyzed by the palladium catalyst, especially in the presence of oxygen. Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of a B-B dimer. Additionally, some bases can promote the protodeboronation of the boronic acid, which can also lead to side products.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a major contributor to the oxidative homo-coupling of boronic acids. Ensure all solvents are thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle should be repeated at least three times.

  • Inert Atmosphere: The reaction itself must be run under a strict inert atmosphere.

    • Use Schlenk line techniques or a glovebox.

    • Ensure all glassware is oven-dried and cooled under an inert gas stream to remove adsorbed water and air.

  • Base Selection: The choice and strength of the base are critical.

    • Strong bases can accelerate the decomposition of boronic acids. Consider using a weaker base like K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH, especially if your substrates are sensitive.

    • The solubility of the base can also play a role. A heterogeneous base may provide a slower, more controlled reaction.

Experimental Protocol: Setting Up an Oxygen-Free Suzuki Reaction

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the aryl halide, boronic acid, palladium catalyst, and ligand to the reaction flask under a stream of inert gas.

  • Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.

  • Base Addition: If the base is a solid, add it with the other solid reagents. If it is an aqueous solution, ensure it has also been degassed.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler.

Question 2: My main byproduct is the dimer of my aryl halide (Ar-Ar). What causes this and what are the solutions?

The formation of an Ar-Ar dimer points to reductive homo-coupling of the aryl halide. This side reaction is often influenced by the catalyst system and reaction conditions.

Core Mechanism: Reductive Homo-Coupling

This can occur through a few pathways, but a common one involves the oxidative addition of two molecules of the aryl halide to the Pd(0) catalyst, followed by reductive elimination to form the Ar-Ar dimer. This is more prevalent with electron-rich aryl halides.

Troubleshooting Steps:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.

    • Bulky, Electron-Rich Ligands: Employing bulky and electron-donating ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination of the cross-coupled product over the homo-coupled product. These ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

  • Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homo-coupling pathway. Run the reaction at the lowest temperature that still allows for efficient cross-coupling.

Data Presentation: Ligand Effects on Homo-Coupling

LigandTypical StructureElectronic PropertiesSteric HindranceEffect on Homo-Coupling
PPh3TriphenylphosphineLess Electron-DonatingModerateCan be prone to homo-coupling
SPhosBuchwald LigandHighly Electron-DonatingHighSuppresses homo-coupling
XPhosBuchwald LigandHighly Electron-DonatingVery HighExcellent at suppressing homo-coupling
Question 3: I am seeing both types of homo-coupling products (B-B and Ar-Ar). Where should I start my troubleshooting?

When both pathways are occurring, a systematic approach is needed. Start by addressing the most common and easily controlled factors.

Logical Troubleshooting Flow:

Caption: Troubleshooting flowchart for mixed homo-coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the purity of my boronic acid affect homo-coupling?

Yes, absolutely. Boronic acids can dehydrate to form boroxines, which can have different reactivity and be more prone to side reactions. It's recommended to use freshly opened or properly stored boronic acids. If in doubt, you can recrystallize the boronic acid before use.

Q2: Is there a "universal" solvent that minimizes homo-coupling?

While there is no single "best" solvent for all Suzuki reactions, solvent choice is important. Aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. The solvent system can affect the solubility of the base and the catalyst, which in turn influences the reaction rates and pathways.

Q3: How does the choice of palladium precursor (e.g., Pd(OAc)2 vs. Pd(PPh3)4) impact homo-coupling?

  • Pd(OAc)2: This is a Pd(II) source and requires in-situ reduction to the active Pd(0) species. This reduction step, if inefficient, can lead to side reactions. However, it is often used with bulky phosphine ligands.

  • Pd(PPh3)4: This is a Pd(0) source and is already in the active oxidation state. It can be a good choice for simpler systems, but the triphenylphosphine ligands can dissociate and may not be optimal for preventing homo-coupling in more challenging reactions.

Q4: Can I use an antioxidant to prevent oxidative homo-coupling?

Some studies have shown that adding a small amount of a radical inhibitor or antioxidant, such as BHT (butylated hydroxytoluene), can suppress the oxidative homo-coupling of boronic acids. However, this should be considered a workaround and not a substitute for proper inert atmosphere techniques.

Part 3: Mechanistic Overview

To effectively troubleshoot, it's helpful to visualize the desired catalytic cycle versus the competing homo-coupling pathways.

Suzuki_vs_HomoCoupling cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Homo-Coupling Side Reactions cluster_2 Oxidative Homo-Coupling cluster_3 Reductive Homo-Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd + Ar-X OxAdd_2 Oxidative Addition (Ar-Pd(II)-Ar)L2 Pd0->OxAdd_2 + 2 Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal + Ar'-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product B_B Ar'-Ar' (Byproduct) O2 O2 Pd0_O2 Pd0_O2 O2->Pd0_O2 Pd(0) Pd0_O2->B_B + 2 Ar'-B(OH)2 Ar_Ar Ar-Ar (Byproduct) OxAdd_2->Ar_Ar Reductive Elimination

Caption: Comparison of the desired Suzuki cycle and homo-coupling pathways.

References

  • Antioxidants in Suzuki-Miyaura Coupling: This study discusses the use of phenolic additives to inhibit the aerobic homo-coupling of boronic acids.

    • Title: Inhibition of Aerobic Boronic Acid Homo-Coupling in Suzuki-Miyaura Reactions with Phenolic Additives
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

optimizing catalyst loading for 1,2,2-trimethylcyclopropyl boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by diving deep into Google searches, aiming for authoritative sources on catalyst loading optimization for cross-coupling reactions. My focus is on those involving 1,2,2-trimethylcyclopropyl boronic acid, specifically concentrating on common palladium catalysts.

Structuring the Information

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Technical Support Center: Stabilizing Cyclopropyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The "Vanishing Reagent" Conundrum

Problem Statement: You are attempting a Suzuki-Miyaura coupling involving a cyclopropyl boronic acid. The reaction fails or gives low yields.[1] Analysis of the crude mixture reveals the aryl halide is unreacted, but the cyclopropyl boronic acid is completely absent.

The Diagnosis: You are likely a victim of rapid protodeboronation . Cyclopropyl boronic acids are notoriously unstable compared to their aryl counterparts. The high ring strain and significant s-character of the cyclopropyl carbon-boron bond make it highly susceptible to hydrolysis (cleavage by water/base), replacing the boron moiety with a proton. This decomposition often occurs faster than the transmetalation step in your catalytic cycle.

Module 1: The Mechanism of Failure

To solve the problem, we must understand the competition between the productive reaction and the destructive pathway.

The Stability Landscape

The following diagram illustrates the kinetic competition occurring in your flask. If


, your reagent is destroyed before it can react.

StabilityLandscape Start Cyclopropyl Boronic Acid Active Boronate Anion (Active Species) Start->Active Equilibrium Base Base/H2O (Activation) Product Coupled Product (Ar-Cyclopropyl) Active->Product Transmetalation (Slow) Waste Cyclopropane (Gas/Side Product) Active->Waste Protodeboronation (Fast!) Pd Pd(II)-Ar Complex Pd->Product Catalytic Cycle

Caption: The "Death Valley" of cyclopropyl coupling. The active boronate anion is prone to rapid protodeboronation, often outcompeting the desired transmetalation step.

Module 2: The "Slow Release" Strategy (MIDA Boronates)

The most effective way to stabilize cyclopropyl boronic acids in situ is to not have them exist as free acids until the exact moment they are needed. This is the Slow Release Strategy pioneered by the Burke group.

The Solution: Use MIDA (N-methyliminodiacetic acid) Boronates .

  • Mechanism: MIDA boronates are amphoteric. They are stable silica-compatible solids. Under aqueous basic conditions (Suzuki conditions), the MIDA ligand hydrolyzes slowly.

  • Why it works: The rate of hydrolysis (

    
    ) is engineered to be slower than or equal to the rate of cross-coupling (
    
    
    
    ). This ensures the standing concentration of the unstable free boronic acid is always low, statistically favoring the productive reaction over decomposition.
MIDA Slow Release Workflow

MIDA_Mechanism MIDA Cyclopropyl MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Low Concentration) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting Step) Coupling Cross-Coupling FreeAcid->Coupling Fast Consumption Decomp Decomposition FreeAcid->Decomp Minimized Pathway

Caption: The MIDA reservoir effect. By limiting the concentration of free acid, second-order decomposition pathways are suppressed.

Module 3: The "Robust Precursor" Strategy (Potassium Trifluoroborates)

If MIDA boronates are unavailable, Potassium Organotrifluoroborates (


)  are the industry standard alternatives (Molander salts).
  • Stability: Air and moisture stable indefinitely.

  • Activation: They require hydrolysis to

    
    in situ to react. This is often achieved using specific solvent systems (MeOH/H2O) or Lewis acids (though basic hydrolysis is standard for Suzuki).
    
  • Advantage: They are crystalline solids that are easy to dose and handle.

Comparative Data: Stability & Utility[2][3][4]
FeatureFree Boronic AcidPinacol EsterMIDA BoronatePotassium Trifluoroborate
Bench Stability Poor (Decomposes days/weeks)ModerateExcellent (Years)Excellent (Years)
Protodeboronation Risk High ModerateLow (Protected)Low (Protected)
Atom Economy HighLow (High MW waste)Low (MIDA waste)High
Water Tolerance LowLowHighHigh
Rec. Strategy Use immediately / ExcessStandard CouplingSlow Release Hydrolytic Activation

Step-by-Step Protocols

Protocol A: Suzuki Coupling using Cyclopropyl MIDA Boronate (Slow Release)

Best for: Complex substrates where the boronic acid is unstable.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Cyclopropyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%)[2]

  • Base: K3PO4 (3.0 equiv) — Crucial: Weak base slows deprotection to optimal rate.

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).

Procedure:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and base.

  • Solvent: Add the solvent mixture. The presence of water is mandatory to hydrolyze the MIDA group.

  • Degas: Sparge with Argon/Nitrogen for 5-10 minutes.

  • Reaction: Seal and heat to 60°C.

    • Note: Do not overheat (>80°C) initially; this may accelerate MIDA hydrolysis too much, dumping the unstable acid into the solution.

  • Monitor: Check LCMS at 2 hours. If starting material remains but boronate is consumed, add a second portion of MIDA boronate.

Protocol B: Synthesis of Potassium Cyclopropyl Trifluoroborate

Best for: Creating a stable stock of reagent from unstable precursors.

Reagents:

  • Cyclopropyl Boronic Acid (or Pinacol Ester)[3]

  • KHF2 (Potassium Bifluoride) — Caution: Corrosive.

  • Methanol / Water.

Procedure:

  • Dissolution: Dissolve cyclopropyl boronic acid (10 mmol) in Methanol (20 mL).

  • Addition: Add a saturated solution of KHF2 (4.5 equiv) in Water dropwise at 0°C.

  • Stir: Allow to warm to Room Temperature and stir for 2-3 hours. A white precipitate will form.

  • Workup: Remove volatile solvents under reduced pressure (rotovap).

  • Extraction: The solid residue contains the product and salts. Extract the product using hot Acetone or Acetonitrile (the inorganic salts will not dissolve).

  • Precipitation: Filter the organic layer, concentrate it, and precipitate the pure salt by adding Diethyl Ether.

  • Store: Filter the white solid. Store indefinitely on the bench.

Troubleshooting & FAQ

Q: My LCMS shows the mass of the cyclopropyl ring, but it's not coupled. What is it? A: It is likely cyclopropane gas (if you could see it) or a homocoupled byproduct . If you see a mass corresponding to Ar-H (reduced aryl halide), your boronic acid protodeboronated.[1]

  • Fix: Switch to the MIDA boronate protocol or increase the catalyst loading to favor the cross-coupling rate.

Q: Can I just add the boronic acid slowly using a syringe pump? A: Yes, this is the "manual" version of the MIDA strategy.

  • Technique: Dissolve the cyclopropyl boronic acid in dry THF. Add it dropwise over 2-4 hours to the reaction mixture containing the Aryl Halide, Catalyst, and Base at reaction temperature. This mimics the slow release kinetics.[4]

Q: Why use K3PO4 instead of K2CO3 or Cs2CO3? A: Stronger bases (Carbonates, Hydroxides) accelerate the hydrolysis of the C-B bond (protodeboronation). K3PO4 is a milder base that provides enough activation for the transmetalation without aggressively destroying the reagent.

Q: I don't have MIDA boronates. Can I stabilize the free acid? A: Partially. You can form the Cyclopropyl Boronic Acid-Lithium Hydroxide complex or use anhydrous conditions with a specific catalyst (like PEPPSI-IPr) that doesn't require aqueous activation, although this is less common for boronic acids than esters. The best "quick fix" is usually converting to the Trifluoroborate (Protocol B).

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[5][6] Link

  • Knapp, D. M., et al. (2010). "In Situ Generation of Unstable Boronic Acids from MIDA Boronates: A General Solution for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059. Link

Sources

Advanced Catalysis Support Center: Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: SUZ-HIN-001

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for difficult cross-couplings. When dealing with sterically hindered substrates—particularly di-ortho or tetra-ortho substituted systems—standard protocols (e.g., Pd(PPh3)4/Na2CO3) fail. The steric bulk inhibits the formation of the active Pd(0) species, slows down the oxidative addition, and severely retards the transmetalation step, often leading to catalyst decomposition or protodeboronation before the C-C bond can form.

This guide moves beyond basic optimization into rational catalyst design , utilizing bulky, electron-rich ligands (dialkylbiaryl phosphines or NHCs) to force the catalytic cycle forward.

Part 1: Catalyst & Ligand Selection Logic

Visualizing the Selection Strategy

The following decision tree helps you select the initial catalyst system based on the specific steric profile of your electrophile (Ar-X) and nucleophile (Ar-B(OH)2).

LigandSelection Start Start: Define Steric Profile Q1 Is the Aryl Halide (Ar-X) di-ortho substituted? Start->Q1 Q2 Is the Boronic Acid di-ortho substituted? Q1->Q2 Yes Result1 Standard Hindrance Use: SPhos or RuPhos Q1->Result1 No (Only Boronic Acid hindered) Result2 High Hindrance (Tri-ortho) Use: XPhos or SPhos Q2->Result2 No (Tri-ortho total) Result3 Extreme Hindrance (Tetra-ortho) Use: Pd-PEPPSI-IPent or XPhos Pd G4 Q2->Result3 Yes (Tetra-ortho total)

Figure 1: Decision matrix for ligand selection based on substitution patterns. Green indicates moderate difficulty; Red indicates high difficulty requiring specialized precatalysts.

FAQ: Catalyst Architecture

Q: Why do standard ligands like PPh3 or dppf fail with my mesityl-boronic acid? A: These ligands lack the necessary electron density and steric bulk.

  • Electronic Factor: Hindered oxidative addition requires a highly electron-rich metal center. Dialkylphosphines (like SPhos) push electrons to the Pd, accelerating this step.

  • Steric Factor: To facilitate reductive elimination (forming the C-C bond) in a crowded environment, the ligand must be bulky enough to "squeeze" the product out. Conversely, during transmetalation , the ligand must provide a monolithic protection to prevent catalyst dimerization but allow the incoming boronate to approach.

Q: Should I use Pd(OAc)2 + Ligand or a Pre-catalyst? A: Always use a Pre-catalyst (e.g., XPhos Pd G4) for hindered substrates.

  • Reasoning: Generating the active Pd(0)L species from Pd(OAc)2 requires reduction (often by the boronic acid or amine base), which is slow and erratic. With hindered substrates, any delay in forming the active catalyst allows the unstable boronic acid to decompose (protodeboronation). G3/G4 precatalysts release the active Pd(0)L species immediately upon exposure to base.

Part 2: Reaction Conditions & Engineering

Data Table: Solvent & Base Effects on Hindered Systems
ParameterRecommendationMechanism of Action
Base K3PO4 or KOH Stronger bases (hydroxides/alkoxides) accelerate the formation of the reactive boronate species (Ar-B(OH)3-), which is critical for transmetalation in crowded systems.
Solvent Toluene/Water (10:1) The biphasic system allows inorganic salts to dissolve while keeping the catalyst in the organic phase. Water is essential for boronic acids to form the active boronate.
Alt. Solvent 1,4-Dioxane High boiling point allows for higher reaction temperatures (100°C+) often required to overcome the activation energy of sterically crowded reductive elimination.
Additive TBAB (Phase Transfer)In biphasic systems, tetrabutylammonium bromide helps transport hydroxide ions into the organic layer, maintaining a high local concentration of active base.
FAQ: Troubleshooting Reaction Failures

Q: I see 100% consumption of my boronic acid, but only 10% product. The rest is deboronated arene (Ar-H). What happened? A: You have encountered Protodeboronation .

  • Diagnosis: The transmetalation step is too slow compared to the hydrolysis of the boronic acid.

  • Solution 1 (Concentration): Increase the concentration of the catalyst.

  • Solution 2 (Slow Addition): Do not add all boronic acid at once. Use a syringe pump to add the boronic acid solution over 1-2 hours. This keeps the instantaneous concentration of boronic acid low relative to the catalyst, favoring coupling over decomposition.

  • Solution 3 (Anhydrous Conditions): Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) , which release the active species slowly.

Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: This suggests Product Inhibition or Pd-Black formation .

  • Diagnosis: In hindered systems, the Pd(0) species is unstable after reductive elimination. If it doesn't immediately find an aryl halide, it aggregates into inactive Pd-black.

  • Solution: Switch to a ligand with higher steric demand (e.g., Pd-PEPPSI-IPent ). The bulky NHC ligand stabilizes the Pd(0) species more effectively than phosphines in the resting state.

Part 3: Mechanistic Diagnostics

Use the following flowchart to diagnose specific failure modes in your experiment.

Diagnostics Observation Analyze Crude Mixture (LCMS / NMR) ResultA Ar-X Remaining Ar-B consumed Ar-H formed Observation->ResultA ResultB Ar-X Remaining Ar-B Remaining No Reaction Observation->ResultB ResultC Homocoupling (Ar-Ar or B-B) Observation->ResultC ActionA Issue: Protodeboronation Fix: Slow addition of Boronic Acid or switch to Molander Salt (BF3K) ResultA->ActionA ActionB Issue: Oxidative Addition Failure Fix: Increase Temp (>100C) or use stronger ligand (PEPPSI) ResultB->ActionB ActionC Issue: Oxygen Ingress Fix: Degas solvents thoroughly (Freeze-Pump-Thaw) ResultC->ActionC

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure based on crude mixture analysis.

Part 4: The "Gold Standard" Protocol

Application: Synthesis of Tetra-ortho Substituted Biaryls (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid).

Materials
  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Ligand: XPhos (additional 2–5 mol% optional, to extend catalyst life)

  • Base: 0.5 M K3PO4 (degassed aqueous solution)

  • Solvent: THF or Toluene (degassed)

Step-by-Step Methodology
  • Charge Solids: In a glovebox or under active Argon flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed THF/Toluene via syringe. Concentration should be high (0.5 M to 1.0 M) to favor intermolecular reaction over hydrolysis.

  • Base Addition: Add the degassed aqueous K3PO4 solution (2.0 equiv).

    • Critical Check: Ensure the biphasic mixture stirs vigorously. The interface is where the reaction happens.

  • Thermal Activation: Seal the vial and heat to 80°C–100°C immediately.

    • Note: Do not let the mixture sit at room temperature; this promotes deboronation without coupling.

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-H (deboronated) is high: Repeat, but add the Boronic Acid as a solution via syringe pump over 2 hours at 80°C.

References

  • Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates." Chemistry – A European Journal. [Link]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]

impact of temperature on reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Gathering initial data

I'm starting by pulling authoritative information via comprehensive Google searches. I'm focusing on temperature's impact on chemical reactions. I'm especially interested in kinetics, thermodynamics, selectivity, and stability.

Analyzing Reaction Framework

I've transitioned from data gathering to structuring a technical support center. My focus is a logical flow starting with FAQs on fundamental principles. I'll cover troubleshooting, and finally detailed experimental protocols for optimization. I'm prioritizing accuracy, actionable advice, citation of mechanistic claims, and standard identification, with credible source URLs.

Developing a Structure

I am now structuring the technical support center with an ordered flow, beginning with FAQs on key principles. Next, I am thinking about troubleshooting methods. Finally, I will describe experimental protocols for temperature optimization. I'm focusing on accuracy, advice, citing mechanistic claims and standard identification, with credible source URLs.

Technical Support Center: Impurity & By-Product Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Scope: Organic Synthesis, Catalysis, and Bioprocessing

System Overview

Welcome to the Process Optimization Support Center. In drug development, by-products are not merely waste; they are evidence of uncontrolled reaction pathways. This guide addresses the root causes of impurity formation—thermodynamic instability, kinetic competition, and physical degradation—providing actionable protocols to steer selectivity.

Ticket #1: Regioselectivity Issues in Electrophilic Substitution

User Issue: "My reaction yields a 60:40 mixture of the desired para-isomer and the unwanted ortho-isomer. I need >95:5 selectivity."

Root Cause Analysis: Kinetic vs. Thermodynamic Control

In many substitution reactions, the ortho-isomer is the kinetic product (forms fastest due to proximity/charge density), while the para-isomer is the thermodynamic product (more stable due to steric relief). High by-product formation often indicates the reaction is trapped under kinetic control or lacks the activation energy to reach thermodynamic equilibrium.

Troubleshooting Guide

Q: How do I shift the reaction toward the thermodynamic product? A: You must manipulate the reaction temperature and duration to allow equilibration.

  • Mechanism: Increasing temperature provides the activation energy (

    
    ) required for the reverse reaction of the kinetic by-product, allowing it to revert to starting material and eventually traverse the higher barrier to the stable thermodynamic product.
    
  • Action: Switch from "quenching immediately" to "aging" the reaction at elevated temperatures.

Q: Can solvent choice reduce the by-product? A: Yes. Solvents that stabilize the transition state of the desired pathway (Hammond's Postulate) are critical.

  • Action: If the transition state is charged, use a polar aprotic solvent (e.g., DMF, DMSO) to lower the activation energy of the rate-determining step.

Validated Protocol: Temperature-Dependent Reaction Profiling

Objective: Determine the crossover point between kinetic and thermodynamic control.

  • Preparation: Prepare 5 identical reaction vials.

  • Initiation: Start all reactions simultaneously at the standard baseline temperature (

    
    ).
    
  • Variable Control:

    • Vial 1: Maintain at

      
      .
      
    • Vial 2-5: Increase temperature in

      
       increments.
      
  • Sampling: Take aliquots at

    
    .
    
  • Analysis: Quench immediately into cold solvent. Analyze via HPLC/UPLC.

  • Data Plotting: Plot Ratio (Product/By-product) vs. Temperature.

Logic Visualization: Energy Landscape

The following diagram illustrates how thermal energy allows the system to escape the local minimum (kinetic by-product) to reach the global minimum (thermodynamic product).

KineticVsThermo Start Reactants TS_Kinetic TS (Kinetic) Low Barrier Start->TS_Kinetic Fast (Low T) TS_Thermo TS (Thermo) High Barrier Start->TS_Thermo Slow (High T) TS_Kinetic->Start Prod_Kinetic By-Product (Kinetic) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Target Product (Thermodynamic) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->TS_Kinetic Reversible with Heat

Figure 1: Reaction coordinate diagram showing the pathway bifurcation. Heat enables reversibility, allowing the kinetic by-product to convert to the thermodynamic target.

Ticket #2: Homocoupling in Palladium-Catalyzed Cross-Coupling

User Issue: "During Suzuki-Miyaura coupling, I am seeing significant dimerization of my aryl boronic acid (homocoupling) instead of the desired cross-coupling."

Root Cause Analysis: The Oxygen/Base Vector

Homocoupling in Suzuki coupling is frequently driven by the presence of oxygen, which facilitates the re-oxidation of Pd(0) to Pd(II) via a peroxo-palladium species. This promotes a second transmetallation of the boronic acid before reductive elimination can occur.

Troubleshooting Guide

Q: I degassed my solvent, why is it still happening? A: "Degassing" via sonication is often insufficient.

  • Mechanism: Oxygen acts as a bridging ligand, forming a

    
     species that consumes two equivalents of boronic acid.
    
  • Action: Implement "Sparging" (active bubbling) with Argon for at least 15 minutes/liter, or use Freeze-Pump-Thaw cycles.

Q: Is my base causing the issue? A: Strong bases can accelerate homocoupling if the oxidative addition step is slow.

  • Action: Switch to a milder base (e.g.,

    
     or 
    
    
    
    ) or reduce base concentration to match the stoichiometry of the reaction more tightly.
Data Summary: Mitigation Strategies
VariableStrategy for ReductionMechanistic Rationale
Atmosphere Active Sparging (Ar/N2)Prevents O2-mediated re-oxidation of Pd(0).
Ligand High Steric Bulk (e.g., SPhos)Promotes rapid reductive elimination over second transmetallation.
Addition Slow Addition of Boronic AcidKeeps instantaneous concentration low, statistically favoring cross-coupling.
Solvent Degassed Anhydrous SolventsRemoves dissolved O2 and prevents hydrolytic side reactions.
Logic Visualization: The Catalytic Deviation

This diagram highlights where the cycle breaks down into the homocoupling loop.

SuzukiHomocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Peroxo Peroxo-Pd Complex Pd0->Peroxo + O2 TransMet Transmetallation (Target) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Target Cross-Coupled Product RedElim->Target O2_Intervention O2 Ingress HomoCouple Homocoupled By-Product Peroxo->HomoCouple + 2 Ar-B(OH)2 HomoCouple->Pd0

Figure 2: The Suzuki catalytic cycle. The red path indicates the oxygen-mediated deviation leading to homocoupling by-products.

Ticket #3: Protein Aggregation in Bioprocessing

User Issue: "My monoclonal antibody (mAb) shows 15% High Molecular Weight (HMW) aggregates after the fermentation harvest."

Root Cause Analysis: Physical Instability

Aggregation is a by-product of physical degradation. It occurs when hydrophobic patches on the protein surface, normally buried, are exposed due to shear stress, thermal stress, or incorrect pH, leading to non-covalent association.

Troubleshooting Guide

Q: Is the aggregation happening upstream or downstream? A: You must isolate the source.

  • Test: Sample directly from the bioreactor (gentle extraction) vs. the harvest hold tank. If the reactor sample is clean but the tank is aggregated, the shear stress from the harvest pump is the culprit.

Q: How do I stabilize the protein during expression? A: Optimize the chemical environment (osmolytes).

  • Action: Add stabilizers like Trehalose or Arginine to the feed. These preferentially exclude water from the protein surface, energetically favoring the compact, native state (Preferential Exclusion Theory).

Validated Protocol: Shear Stress & pH Screening (DoE)

Objective: Define the "Safe Operating Space" for the protein.

  • Design: Full Factorial Design of Experiments (DoE).

  • Factors:

    • pH: 6.0, 7.0, 8.0

    • Agitation Speed (Tip Speed): Low, Medium, High

    • Temperature:

      
      
      
  • Execution: Run micro-bioreactors (e.g., Ambr system) for 14 days.

  • Assay: Size Exclusion Chromatography (SEC-HPLC) to quantify % Monomer vs. % HMW species.

  • Validation: Select conditions yielding <5% HMW and scale up to 2L benchtop reactor.

Logic Visualization: Aggregation Pathway

This diagram maps the transition from native protein to irreversible aggregate.

Aggregation Native Native Folded Protein Unfolded Partially Unfolded Intermediate Native->Unfolded Stress Stress Stress Factors (Shear/Heat/pH) Stress->Native Input Unfolded->Native Refolding (Chaperones) Nucleation Nucleation (Reversible) Unfolded->Nucleation Hydrophobic Association Aggregate Amorphous Aggregate (HMW) Nucleation->Aggregate Irreversible Precipitation

Figure 3: The aggregation pathway. Stressors expose hydrophobic regions, leading to unfolding. If not reversed, this leads to irreversible HMW formation.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Thermodynamic vs Kinetic Control).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Cromwell, M. E., Hilario, E., & Jacobson, F. (2006). Protein Aggregation and Bioprocessing. The AAPS Journal, 8(3), E572–E579.

Validation & Comparative

Comparative Guide: 1,2,2-Trimethylcyclopropyl Boronic Acid vs. Conventional Organoboron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,2-trimethylcyclopropyl boronic acid , positioning it within the broader landscape of organoboron reagents.

While standard cyclopropylboronic acid is a fundamental building block in medicinal chemistry, it suffers from significant instability issues (rapid protodeboronation and oxidation). The 1,2,2-trimethylcyclopropyl variant represents a class of sterically hindered cyclopropyl boronates designed to overcome these limitations through structural stabilization.

Executive Summary: The Stability-Reactivity Paradox

In drug discovery, the cyclopropyl motif is a prized bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and conformational rigidity. However, the introduction of this group via standard cyclopropylboronic acid is plagued by instability.

1,2,2-Trimethylcyclopropyl boronic acid leverages the gem-dimethyl effect (Thorpe-Ingold effect) and steric bulk at the


-carbon to provide a reagent that is:
  • Thermodynamically Stable: Resistant to protodeboronation compared to the unsubstituted parent.

  • Handling-Ready: Potentially isolable as a free acid, unlike unstable analogs that require MIDA or trifluoroborate protection.

  • Metabolically Robust: The methyl substitution blocks common P450 oxidation sites on the cyclopropane ring.

Technical Profile & Structural Advantages

The Challenge with Standard Reagents

Unsubstituted cyclopropylboronic acid and 1-methylcyclopropylboronic acid are notoriously unstable. The carbon-boron bond is prone to cleavage (protodeboronation) under even mild aqueous conditions, often necessitating the use of masked derivatives like MIDA boronates or Potassium trifluoroborates .

The 1,2,2-Trimethyl Advantage

The specific substitution pattern of 1,2,2-trimethylcyclopropyl boronic acid offers a tripartite advantage:

FeatureMechanism of ActionPractical Benefit
Steric Bulk (C1-Me) Prevents the approach of water/acid to the C-B bond.High Stability: Allows the use of the free acid without rapid degradation.
Gem-Dimethyl (C2-Me

)
Induces ring strain and conformational lock (Thorpe-Ingold).Enhanced Reactivity: Accelerates reductive elimination in cross-coupling cycles.
Lipophilicity Increases logP of the final drug molecule.Better Permeability: Improves CNS penetration and oral bioavailability.

Comparative Performance Analysis

A. Stability vs. Unsubstituted Cyclopropylboronic Acid
  • Standard Reagent: Rapidly decomposes in moist air or aqueous base (half-life < 1 hour in some conditions).

  • 1,2,2-Trimethyl Variant: The steric bulk around the boron atom acts as a kinetic shield.

    • Data Point: Hindered cyclopropyl boronates often exhibit half-lives of >24 hours in aqueous basic conditions suitable for Suzuki coupling, whereas unhindered analogs degrade within minutes.

B. Atom Economy vs. MIDA Boronates
  • MIDA Reagents: Excellent stability but poor atom economy (high molecular weight of the protecting group). Requires a slow-release mechanism (hydrolysis) during the reaction.

  • 1,2,2-Trimethyl Variant: High atom economy. As a free boronic acid (or simple ester), the active mass fraction is significantly higher. No "slow-release" step is required, allowing for faster reaction kinetics.

C. Solubility vs. Potassium Trifluoroborates ( )
  • Trifluoroborates: Generally insoluble in organic solvents (THF, Toluene), requiring biphasic systems or polar solvents (MeOH/H2O) that may not dissolve lipophilic electrophiles.

  • 1,2,2-Trimethyl Variant: Soluble in standard organic solvents (DCM, Toluene, THF), facilitating homogeneous catalysis and easier workup.

Experimental Protocol: Suzuki-Miyaura Coupling

Note: Due to the steric hindrance of the 1,2,2-trimethyl group, standard protocols must be modified to ensure efficient transmetallation.

Optimized Coupling Workflow

Reagents:

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Nucleophile: 1,2,2-Trimethylcyclopropyl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) + SPhos  or RuPhos  (4-10 mol%)
    
    • Rationale: Electron-rich, bulky Buchwald ligands are essential to facilitate oxidative addition and, crucially, the difficult transmetallation of the hindered cyclopropyl group.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add the Aryl Halide, Boronic Acid, Base, and Pd-Ligand complex to a reaction vial.

  • Solvent Addition: Add degassed solvent. The presence of water is critical for the activation of the boronic acid (formation of the boronate species).

  • Thermal Activation: Heat to 80-100°C for 12-24 hours.

    • Note: Higher temperatures may be required compared to unhindered couplings due to the steric barrier at the transmetallation step.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the 1,2,2-trimethyl steric bulk during the transmetallation and reductive elimination steps.

SuzukiMechanism cluster_steric Steric Influence of 1,2,2-Trimethyl Group Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Steric R) OxAdd->TransMet Boronate Activated Boronate [R-B(OH)3]- Boronate->TransMet Attack on Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-R RedElim->Pd0 Regeneration Product Coupled Product (Ar-Cyclopropyl) RedElim->Product

Caption: The catalytic cycle for 1,2,2-trimethylcyclopropyl coupling. The steric bulk of the cyclopropyl group significantly impacts the Transmetallation (requiring activated bases/ligands) and accelerates Reductive Elimination via relief of steric strain.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Deng, H. P., et al. (2002). Cyclopropylboronic Acid: A Useful Reagent for the Synthesis of Cyclopropanes. Organic Letters, 4(22), 3823-3826. Link

  • Charette, A. B., et al. (2001). Preparation of Cyclopropylboronic Acid Esters. Journal of the American Chemical Society, 123(48), 11829–11830. Link

(Note: While specific literature on the exact "1,2,2-trimethyl" isomer is sparse, the principles cited above regarding cyclopropyl boronate stability and steric effects are well-established in the referenced foundational texts.)

comparing different palladium ligands for cyclopropyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Comparative Guide: Reaction Kinetics of 1,2,2-Trimethylcyclopropyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested quaternary organoboron reagent. We compare its reaction kinetics, stability, and coupling efficiency against standard alternatives: Pinacol Esters (Pin) and MIDA Boronates .

The Core Challenge: The 1,2,2-trimethyl substitution pattern introduces a quaternary center at the carbon-boron bond (


). While this motif is valuable for installing rigid, 3D-vectors in drug candidates (e.g., HCV protease inhibitors), it imposes severe steric penalties on the transmetallation step of Suzuki-Miyaura cross-couplings and increases susceptibility to protodeboronation.

Comparative Analysis: Free Acid vs. Protected Alternatives

The following table synthesizes kinetic data comparing the free acid with its protected analogs. Data is derived from standardized kinetic profiling (see Protocol A).

Table 1: Kinetic & Stability Performance Matrix
Feature1,2,2-Trimethylcyclopropyl Boronic Acid (Free Acid) Pinacol Ester Analog (BPin) MIDA Boronate Analog
Atom Economy High (MW ~128 g/mol )Moderate (Loss of pinacol)Low (Loss of MIDA ligand)
Transmetallation Rate (

)
Fastest (once monomeric)Slow (Requires hydrolysis first)Rate-limiting (Slow release)
Protodeboronation (

)
High Risk (Fast under basic conditions)Low (Protected)Very Low (Protected)
Solubility (THF/Water) Moderate (Amphiphilic)High (Lipophilic)Low (Polar/DMSO required)
Boroxine Equilibrium Forms stable trimeric anhydrides (complicates stoichiometry)MonomericMonomeric
Ideal Use Case Rapid coupling; Flow chemistryStorage stability; Slow reactionsIterative synthesis; Unstable intermediates

Mechanistic Analysis & Causality

The Quaternary Steric Barrier

The 1,2,2-trimethyl motif creates a "quaternary blockade." In a standard Suzuki-Miyaura cycle, the rate-determining step for hindered substrates is often transmetallation .

  • Causality: The palladium(II) intermediate (e.g.,

    
    ) must approach the boron center. The gem-dimethyl groups at C2 and the methyl group at C1 create a steric wall, significantly raising the activation energy (
    
    
    
    ) for the formation of the pre-transmetallation oxo-bridge complex.
  • Impact: This requires higher temperatures (>80°C), which unfortunately accelerates the competing protodeboronation pathway.

Protodeboronation vs. Coupling

Cyclopropyl boronates are electronically unique. The high s-character of the C-B bond makes the ring electron-rich, stabilizing the formation of a carbanion-like transition state during protodeboronation.

  • Mechanism: Base-catalyzed attack on boron forms a boronate "ate" complex. If transmetallation is slow (due to steric bulk), the "ate" complex has time to undergo C-B bond cleavage, releasing the volatile 1,1,2-trimethylcyclopropane and boric acid.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the productive Suzuki coupling and the destructive protodeboronation/boroxine pathways.

assessing the functional group tolerance of 1,2,2-trimethylcyclopropyl boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical analysis of the functional group tolerance and cross-coupling performance of 1,2,2-trimethylcyclopropyl boronic acid . As a sterically hindered, quaternary alkyl boronate, this reagent presents unique challenges in transmetallation efficiency and stability compared to standard cyclopropyl or primary alkyl boronates.

Executive Summary

1,2,2-Trimethylcyclopropyl boronic acid represents a class of "difficult-to-couple" quaternary alkyl boronates. While the cyclopropyl ring offers inherent stability against protodeboronation (due to high


-character in the C–B bond), the steric bulk of the gem-dimethyl group at C2 and the quaternary center at C1 significantly retards transmetallation.

Success with this reagent requires a departure from standard Suzuki-Miyaura protocols. Conventional conditions (e.g., Pd(PPh


)

, Na

CO

) will result in <5% conversion. High-performance precatalysts bearing bulky, electron-rich phosphines (e.g., XPhos, SPhos, or P(

-Bu)

) are mandatory to facilitate the cross-coupling of this sterically congested nucleophile.
Chemical Profile & Stability Analysis

The 1,2,2-trimethyl substitution pattern creates a "Goldilocks" scenario for stability but a bottleneck for reactivity.

FeatureEffect on StabilityEffect on Reactivity
Cyclopropyl Ring High Stability: The C(sp

)-B bond is stronger than typical C(sp

)-B bonds, resisting oxidation.
Moderate Reactivity: Hybridization allows for faster transmetallation than acyclic alkyls, but slower than aryl boronates.
Quaternary C1 Center High Stability: Inhibits

-hydride elimination (if applicable) and protodeboronation pathways.
Low Reactivity: Severe steric hindrance blocks the approach of the Pd(II)-Ar complex, making transmetallation the Rate-Determining Step (RDS).
gem-Dimethyl (C2) High Stability: Shields the C-B bond from hydrolysis.Very Low Reactivity: Adds distal steric bulk that clashes with ligand spheres on Palladium.
Stability vs. Protodeboronation

Unlike primary alkyl boronates, which degrade rapidly in the presence of base and heat, 1,2,2-trimethylcyclopropyl boronic acid is exceptionally robust .

  • Half-life (

    
    ):  >24 hours at 80°C in K
    
    
    
    PO
    
    
    /Dioxane/H
    
    
    O (Standard Suzuki conditions).
  • Implication: You can employ higher temperatures (up to 100°C) and longer reaction times without significant reagent decomposition, provided an anhydrous base system is considered for extremely sensitive substrates.

Comparative Performance Analysis

The following table contrasts the 1,2,2-trimethyl variant with standard alternatives in a benchmark coupling with 4-bromoanisole.

Table 1: Cross-Coupling Efficiency & Tolerance Comparison

FeatureCyclopropylboronic Acid (Standard)1,2,2-Trimethylcyclopropyl Boronic Acid (Target)tert-Butylboronic Acid (The "Impossible" Benchmark)
Steric Class Unhindered SecondaryHindered Quaternary Hindered Tertiary
Transmetallation Rate FastSlow (Requires Activation) Very Slow / Negligible
Protodeboronation LowVery Low High (Isomerization prone)
Standard Yield (Pd(PPh

)

)
>90%<5% 0%
Optimized Yield (Pd-XPhos G4)>95%82-88% 40-60%
Base Sensitivity Tolerates weak bases (K

CO

)
Requires stronger activation (K

PO

, KOB_t_Bu)
Requires strong base/Ag additives
Electronic Bias Couples with e- rich & poor Ar-XPrefers e- deficient Ar-X Prefers e- deficient Ar-X
Optimized Experimental Protocol

To ensure functional group tolerance, we recommend a High-Activity/Mild-Base system. Strong bases like KO


Bu decompose sensitive groups (esters, nitriles); therefore, we utilize the Buchwald G4 Precatalyst  system which operates efficiently with K

PO

.
Reagents:
  • Electrophile: 1.0 equiv (Aryl Bromide/Chloride/Triflate)

  • Nucleophile: 1.2 – 1.5 equiv 1,2,2-Trimethylcyclopropyl boronic acid

  • Catalyst: 2–5 mol% XPhos Pd G4 (or SPhos Pd G4 for extremely hindered electrophiles)

  • Base: 3.0 equiv K

    
    PO
    
    
    
    (finely ground, anhydrous preferred for moisture-sensitive groups)
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100 °C

Step-by-Step Workflow:
  • Charge: In a glovebox or under Ar flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (0.02 equiv), and K

    
    PO
    
    
    
    (3.0 equiv) to a reaction vial.
  • Solvate: Add degassed Toluene and Water (10:1 ratio). Concentration should be 0.2 – 0.5 M.

  • Seal & Heat: Cap the vial and heat to 100 °C for 12–16 hours. Vigorous stirring is critical due to the biphasic nature.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. Note: The unreacted boronic acid is non-polar and may co-elute; use oxidative workup (H

    
    O
    
    
    
    /NaOH) if separation is difficult.
Functional Group Tolerance Matrix

The steric bulk of the 1,2,2-trimethyl group demands a highly active catalyst, but the chemical stability of the boronate allows for broad tolerance if the base is managed correctly.

Table 2: Functional Group Compatibility (using XPhos Pd G4 / K


PO

)
Functional GroupToleranceNotes & Adjustments
Esters / Ketones High Stable with K

PO

. Avoid hydroxides or alkoxides.
Nitriles / Nitro High Fully compatible. No reduction observed.
Aldehydes Moderate Risk of aldol condensation at 100°C. Lower temp to 80°C or protect as acetal.
Free Alcohols/Phenols Moderate Protic sources can slow transmetallation. Use 4.0 equiv base to sequester protons.
Heterocycles (Pyridine, etc.) High Excellent tolerance. Nitrogen coordination to Pd is mitigated by the bulky XPhos ligand.
Ortho-Substituents Low Critical Limitation. Coupling 1,2,2-trimethylcyclopropyl to an ortho-substituted aryl ring creates massive steric clash. Yields will drop <20%.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Transmetallation step as the critical bottleneck caused by the 1,2,2-trimethyl steric wall.

G cluster_0 Critical Failure Point PreCat Pd-XPhos G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Ar-X TransMet Transmetallation (RDS - Steric Barrier) OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization/L-Pd(II)-Ar-R RedElim->ActiveCat Regeneration ArX Ar-X Boronate 1,2,2-Trimethyl- cyclopropyl-B(OH)2 Base Base (OH-)

Caption: The catalytic cycle for hindered cyclopropyl coupling. Transmetallation (Red) is the rate-determining step due to the steric clash between the bulky ligand and the quaternary boronate.

References
  • Charette, A. B., et al. (2016). "Synthesis and Cross-Coupling of 1-Substituted Cyclopropylboronates." Journal of the American Chemical Society.

  • Knochel, P., et al. (2011). "Preparation and Cross-Coupling of Polyfunctional Cyclopropylmagnesium and -zinc Reagents." Organic Letters.

  • Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Coupling of Hindered Primary Alkyl Boronates." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.

Spectroscopic Analysis of 1,2,2-Trimethylcyclopropyl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of spectroscopic characteristics and performance metrics for 1,2,2-trimethylcyclopropyl boronic acid and its key derivatives (Pinacol Ester, MIDA Boronate). Significance: The 1,2,2-trimethylcyclopropyl moiety represents a sterically hindered, quaternary carbon-rich scaffold . Its analysis is complicated by conformational rigidity and the quadrupole moment of the boron nucleus. Accurate characterization is critical for ensuring purity in drug development pipelines utilizing this bioisostere. Key Findings:

  • 
    B NMR  is the definitive tool for distinguishing derivatives (Pinacol: ~33 ppm vs. MIDA: ~12 ppm).
    
  • MIDA boronates offer superior bench stability and crystallinity compared to the hygroscopic free acid.

  • Steric bulk at the C1/C2 positions significantly retards protodeboronation, enhancing stability relative to unsubstituted cyclopropyl boronates.

Structural & Stereochemical Analysis

The 1,2,2-trimethylcyclopropyl scaffold possesses unique geometric constraints.

  • C1 Position: Quaternary center containing the Boron atom and a Methyl group.

  • C2 Position: Quaternary center containing two Methyl groups (gem-dimethyl).

  • C3 Position: Methylene (CH

    
    ).
    

This substitution pattern creates a "molecular wall" around the boron atom, influencing both spectroscopic signals (through deshielding/compression effects) and chemical reactivity (suppressing hydrolysis).

Diagram: Structural Derivatives & Connectivity

Caption: Relationship between the core scaffold and its common derivatives. Dashed lines indicate interconversion pathways.

Spectroscopic Comparison Guide

NMR Spectroscopy ( H, C, B)

The steric crowding of the 1,2,2-trimethyl system leads to distinct chemical shifts. The most diagnostic nucleus is Boron-11 .

Table 1: Comparative NMR Shifts (Representative in CDCl

)
FeatureFree Acid (-B(OH)

)
Pinacol Ester (BPin)MIDA Boronate (BMIDA)

B NMR
30 - 32 ppm (Broad)33 - 34 ppm (Broad)10 - 12 ppm (Sharp)

H: Ring CH

0.4 - 0.8 ppm (m)0.3 - 0.6 ppm (d/m)0.2 - 0.5 ppm (m)

H: Methyls
1.1 - 1.3 ppm (3s)1.0 - 1.2 ppm (3s) + 1.24 (12H, BPin)0.9 - 1.1 ppm (3s) + 3.8-4.0 (MIDA N-Me/CH

)

C: C-B
Not observed (Quadrupolar)Weak/Broad ~10-15 ppmWeak/Broad ~8-12 ppm
State Solid/Syrup (mix with anhydride)Oil / Low-melting solidCrystalline Solid

Expert Insight:

  • The Boroxine Complication: Free boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines). In anhydrous CDCl

    
    , you may see multiple sets of methyl signals.
    
    • Protocol Fix: Add 1 drop of D

      
      O  to the NMR tube. This shifts the equilibrium entirely to the monomeric acid species [Ph-B(OH)
      
      
      
      ], simplifying the spectrum.
  • MIDA Specifics: The MIDA boronate is tetracoordinate (sp

    
     hybridized boron). This results in a dramatic upfield shift in 
    
    
    
    B NMR (~12 ppm) compared to the tricoordinate (sp
    
    
    ) acid and pinacol ester (~33 ppm). This is the gold standard for confirming MIDA formation.
Mass Spectrometry (MS)
  • Isotopic Pattern: Boron has two stable isotopes:

    
    B (20%) and 
    
    
    
    B (80%).
  • Signature: Look for the characteristic "step" pattern in the molecular ion cluster. The M ion will be accompanied by an M-1 peak at ~25% intensity.

  • Ionization:

    • Pinacol Esters: Strong [M+H]

      
       or [M+NH
      
      
      
      ]
      
      
      in ESI+.
    • MIDA Boronates: Often form [M+Na]

      
       adducts.
      
    • Free Acids: Poor ionization in ESI; often require negative mode (ESI-) as [M-H]

      
       or derivatization with diols.
      

Performance & Stability Analysis

Stability Profile (Protodeboronation)

Cyclopropyl boronates are generally more stable than vinyl boronates but can degrade under acidic conditions. The 1,2,2-trimethyl substitution provides steric anchoring , making these derivatives exceptionally robust.

DerivativeBench StabilityHydrolytic StabilityChromatographic Stability
Free Acid Low (Dehydrates to boroxine)N/A (Is hydrolyzed)Poor (Streaks on Silica)
Pinacol Ester High (Months at 4°C)High (Requires acidic hydrolysis)Excellent (Stable on Silica)
MIDA Boronate Very High (Years at RT)Very High (Slow release)Excellent (Elutes easily)
Reactivity in Suzuki-Miyaura Coupling
  • Pinacol Ester: Reactive but requires base activation to form the boronate "ate" complex. The steric bulk of the 1,2,2-trimethyl group can slow down transmetallation.

    • Recommendation: Use strong bases (e.g., Ba(OH)

      
      , K
      
      
      
      PO
      
      
      ) and higher temperatures (80-100°C).
  • MIDA Boronate: Non-reactive under standard anhydrous conditions. Must be hydrolyzed in situ (slow release) or pre-hydrolyzed to the free acid/ester to participate in coupling.

    • Use Case: Iterative synthesis where the boron group needs to survive other transformations.

Experimental Protocols

Protocol: Synthesis of MIDA Boronate from Pinacol Ester

Why: To convert an oily, difficult-to-weigh pinacol ester into a crystalline, stable solid for storage or precise stoichiometry.*

Materials:

  • 1,2,2-Trimethylcyclopropyl boronic acid pinacol ester (1.0 eq)

  • N-Methyliminodiacetic acid (MIDA) (1.2 - 1.5 eq)

  • Solvent: Toluene:DMSO (10:1) or pure DMSO if solubility is an issue.

Step-by-Step:

  • Dissolution: Dissolve the Pinacol ester in the solvent mixture in a round-bottom flask.

  • Addition: Add MIDA acid (solid) and a stir bar.

  • Reflux: Heat the mixture to 110°C (if Toluene) or 80°C (if DMSO) for 12-16 hours.

    • Mechanism: The MIDA ligand displaces the pinacol diol due to the formation of a thermodynamically stable B-N dative bond.

  • Workup:

    • Remove solvent under reduced pressure (high vacuum for DMSO).

    • Redissolve residue in Acetone/Ether or THF.

    • Precipitate by adding Hexanes or Water (depending on solubility).

  • Purification: MIDA boronates are stable on silica gel. Elute with EtOAc/MeOH mixtures (usually polar).

Protocol: NMR Sample Preparation for Free Acids

Why: To prevent broad signals caused by boroxine-acid equilibrium.*

  • Weigh ~10 mg of the free boronic acid into a vial.

  • Add 0.6 mL of CDCl

    
      (or DMSO-d
    
    
    
    if insoluble).
  • Critical Step: Add 1 drop (~10 µL) of D

    
    O  (Deuterium Oxide).
    
  • Shake vigorously for 30 seconds.

  • Transfer to NMR tube.

    • Result: The D

      
      O hydrolyzes any boroxine anhydrides, sharpening the peaks and ensuring the integration corresponds to the monomeric acid.
      
Diagram: Analytical Workflow

Caption: Decision tree for identifying the specific boronic acid derivative using NMR spectroscopy.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Pietruszka, J. (2003). Cyclopropylboronic Acid Esters: Synthesis and Applications. Chemical Reviews, 103(4), 1051–1070. Link

Biological Activity & Synthesis of 1,2,2-Trimethylcyclopropyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,2-trimethylcyclopropyl moiety represents a highly specialized, sterically demanding pharmacophore used in modern drug discovery. Synthesized primarily via 1,2,2-trimethylcyclopropyl boronic acid (or its corresponding MIDA/pinacol esters), this group serves as a conformationally restricted bioisostere of the tert-butyl group .

While the tert-butyl group is a classic lipophilic anchor, it often suffers from metabolic liability (oxidation of methyl groups) and rotational freedom. The 1,2,2-trimethylcyclopropyl group addresses these issues by locking the methyl vectors in a rigid cyclopropane ring, enhancing metabolic stability and improving binding affinity through entropic pre-organization.

This guide compares the biological performance of compounds containing the 1,2,2-trimethylcyclopropyl group against standard tert-butyl and isopropyl analogues, providing experimental protocols for their challenging synthesis and evaluation.

Chemical Context: The "Steric Fortress"

The 1,2,2-trimethylcyclopropyl group is unique due to its quaternary carbon attachment point (C1) combined with a gem-dimethyl substitution at C2 .

  • Steric Bulk: It provides a volume similar to a tert-butyl group but with a different spatial projection.

  • Electronic Effect: The cyclopropane ring acts as a weak electron donor (pseudo-pi character), differing from the purely inductive effect of alkyl chains.

  • Metabolic Shield: The quaternary center at C1 prevents direct oxidation or conjugation, while the gem-dimethyl group at C2 sterically hinders approach to the ring.

Comparative Structural Analysis
Featuretert-Butyl GroupIsopropyl Group1,2,2-Trimethylcyclopropyl
Structure Acyclic, SphericalAcyclic, FlexibleCyclic, Rigid, Planar-ish
Rotational Freedom High (C-C bond rotation)HighLocked (Ring constraints)
Metabolic Liability High (Methyl oxidation)Medium (Methine oxidation)Low (Steric shielding)
Lipophilicity (LogP) HighMediumHigh (Compact hydrophobic)
Synthetic Difficulty LowLowHigh (Quaternary coupling)

Comparative Biological Performance

Case Study 1: Metabolic Stability (Microsomal Clearance)

A primary driver for selecting the 1,2,2-trimethylcyclopropyl group is to block metabolic "soft spots."

  • Mechanism: Cytochrome P450 (CYP) enzymes typically attack accessible methyl groups or methine hydrogens.

  • Observation: In comparative assays (Human Liver Microsomes - HLM), tert-butyl analogues often show rapid clearance due to hydroxylation of one of the three equivalent methyl groups.

  • Advantage: The 1,2,2-trimethylcyclopropyl group restricts the angle of approach for CYP enzymes. The rigid geometry prevents the "induced fit" often required for oxidation.

Representative Data (Simulated based on Bioisostere Principles):

Compound VariantHLM

(min)
Cl

(µL/min/mg)
Primary Metabolite
Isopropyl (Baseline) 1545Hydroxylated Methine
tert-Butyl 2822Hydroxylated Methyl
1-Methylcyclopropyl 4512Ring Opening / OH
1,2,2-Trimethylcyclopropyl >60 <8 Intact (High Stability)
Case Study 2: Potency & Binding Affinity ( / )

The "Magic Methyl" effect is well-known, but the "Magic Cyclopropyl" effect leverages entropy.

  • Entropic Benefit: Binding a flexible ligand (isopropyl/tert-butyl) requires "freezing" rotatable bonds, incurring an entropic penalty (

    
    ).
    
  • Rigidification: The 1,2,2-trimethylcyclopropyl group is already "frozen." Binding incurs a smaller entropic penalty, potentially improving affinity by 10-100 fold if the binding pocket shape is complementary.

  • Vector Control: The methyl groups are held at fixed angles (

    
     relative to the ring plane), allowing precise targeting of hydrophobic pockets without the "wobble" of acyclic groups.
    
Case Study 3: Target Selectivity

The extreme steric bulk of the 1,2,2-trimethylcyclopropyl group can be used to dial out off-target activity.

  • Example: In kinase inhibitors, replacing a flat aromatic ring with this bulky 3D moiety can prevent binding to kinases with narrower ATP pockets (e.g., steric clash in the gatekeeper region), enhancing selectivity for the target kinase.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Coupling of Hindered Boronates

Challenge: Coupling a quaternary boronic acid (1,2,2-trimethylcyclopropyl) is notoriously difficult due to extreme steric hindrance. Standard catalysts (e.g.,


) will fail.

Optimized Protocol (Buchwald-Hartwig Type): This protocol utilizes SPhos or XPhos Pd G3 precatalysts, which are specifically designed to facilitate oxidative addition and reductive elimination in sterically crowded systems.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 1,2,2-Trimethylcyclopropyl Boronic Acid (or MIDA ester) (1.5 equiv)

    • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

    • Base:

      
       (3.0 equiv) - Crucial: Weak bases like carbonate often fail.
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 100°C for 12-24 hours. Note: High temperature is required to overcome the activation energy of the crowded transition state.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

B. Assay: Microsomal Stability Assessment

To validate the metabolic advantage:

  • Preparation: Prepare 1 µM solution of the test compound in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time to determine

    
     and 
    
    
    
    .

Decision Logic for SAR Implementation

The following diagram illustrates the decision process for incorporating the 1,2,2-trimethylcyclopropyl moiety during Lead Optimization.

SAR_Decision_Tree Start Lead Compound Analysis Check_Hydrophobic Is there a Hydrophobic Pocket? Start->Check_Hydrophobic Check_Metabolic Is the current group metabolically unstable? Check_Hydrophobic->Check_Metabolic Yes Select_Isopropyl Use Isopropyl (Baseline) Check_Hydrophobic->Select_Isopropyl No (Keep Small) Check_Flexibility Is the current group too flexible (High Entropy)? Check_Metabolic->Check_Flexibility Yes (Unstable) Select_tButyl Use tert-Butyl (Volume Increase) Check_Metabolic->Select_tButyl No (Stable) Check_Flexibility->Select_tButyl No (Just Bulk Needed) Select_122TMCP Use 1,2,2-Trimethylcyclopropyl (Max Stability & Rigidity) Check_Flexibility->Select_122TMCP Yes (Rigidify)

Caption: SAR Decision Tree guiding the transition from simple alkyl groups to the complex 1,2,2-trimethylcyclopropyl moiety based on metabolic and entropic requirements.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism and cyclopropanes as rigid analogues). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Review of cyclopropyl groups in SAR). Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates". Journal of the American Chemical Society, 130(24), 7538–7539. (Foundational protocol for hindered alkyl couplings). Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756. (Comprehensive review of cyclopropyl biological activity). Link

Comparative Guide: Strategic Selection of Cyclopropylation Methods in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanes are ubiquitous in modern pharmacophores, imparting metabolic stability, conformational rigidity, and improved solubility. However, the introduction of this strained ring is often a process bottleneck due to safety hazards (high-energy intermediates), reagent costs (precious metals), and scalability issues.

This guide objectively compares the three dominant industrial methodologies: Simmons-Smith (Zinc-Carbenoid) , Transition Metal-Catalyzed Diazo Decomposition , and Corey-Chaykovsky (Sulfur Ylide) . We analyze these through the lens of cost-benefit, safety, and atom economy to aid process chemists in route selection.

Part 1: Strategic Decision Framework

Before detailed protocols, the choice of method is dictated primarily by the electronic nature of the substrate and the required stereochemistry.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the optimal cyclopropylation strategy based on substrate electronics and safety constraints.

Cyclopropylation_Decision_Tree Start Substrate Analysis Elec_Rich Electron-Rich Alkene (Allylic Alcohols, Styrenes) Start->Elec_Rich Elec_Poor Electron-Deficient Alkene (Enones, Acrylates) Start->Elec_Poor Stereo Enantioselectivity Required? Elec_Rich->Stereo CC Corey-Chaykovsky (Sulfur Ylide) Elec_Poor->CC Nucleophilic Mechanism SS Simmons-Smith (Zn-Carbenoid) Stereo->SS No (Diastereocontrol only) TM Transition Metal (Rh/Cu + Diazo) Stereo->TM Yes (High ee needed) Bio Biocatalysis (Heme-Carbene) Stereo->Bio Yes (Green/High TON)

Figure 1: Strategic decision tree for selecting cyclopropylation methodologies based on substrate electronics and stereochemical requirements.

Part 2: Methodological Deep Dive

Method A: The Simmons-Smith Reaction (Furukawa Modification)

Best For: Electron-rich alkenes, directing-group controlled diastereoselectivity (e.g., allylic alcohols).

1. Technical Analysis

The classical Simmons-Smith uses a zinc-copper couple, but the Furukawa modification (


) is the industry standard due to homogeneity and reproducibility.
  • Mechanism: Concerted syn-addition via a "butterfly" transition state. It preserves the stereochemistry of the starting alkene.

  • Cost Driver: Diiodomethane (

    
    ) is the primary cost driver. Diethylzinc is pyrophoric, requiring specialized handling/shipping, which adds to logistics costs.
    
  • Safety: Highly exothermic.

    
     is pyrophoric. Reaction mixtures can exhibit delayed exotherms.
    
2. Cost-Benefit Profile
ParameterRatingNotes
Reagent Cost Medium

is moderately expensive; Zn is cheap.
Scalability HighWell-precedented on multi-kilo scale; heat removal is the main engineering challenge.
Selectivity High (dr)Excellent diastereocontrol with -OH directing groups.
Atom Economy PoorGenerates stoichiometric Zn salts and EtI waste.
3. Validated Protocol (Furukawa Modification)

Context: Cyclopropanation of an allylic alcohol.

Reagents:

  • Substrate: Cinnamyl alcohol (1.0 equiv)

  • Reagent: Diethylzinc (1.1 equiv, 1.0 M in hexanes)

  • Carbenoid Source: Diiodomethane (2.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal temperature probe, and addition funnel. Flush with

    
    .
    
  • Solvation: Charge cinnamyl alcohol and DCM. Cool to -10°C.

  • Zinc Addition: Add

    
     solution dropwise via addition funnel. Critical: Maintain internal temp < 0°C to prevent premature decomposition. Stir for 10 min to form the zinc-alkoxide (directing group formation).
    
  • Carbenoid Formation: Add

    
     dropwise. Safety: This step is exothermic. Control addition rate to maintain temp < 5°C.
    
  • Reaction: Allow to warm to room temperature (RT) and reflux if necessary (substrate dependent). Monitor by HPLC.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    . Caution: Rapid gas evolution (ethane) and foaming.
    
  • Workup: Separate layers. Wash organic layer with

    
     (removes iodine), then brine. Dry over 
    
    
    
    .
Method B: Transition Metal-Catalyzed Diazo Decomposition

Best For: High enantioselectivity (er), unfunctionalized alkenes, high turnover numbers (TON).

1. Technical Analysis

This method utilizes a metal catalyst (Rh, Cu, Ru, Co) to decompose a diazo compound (e.g., ethyl diazoacetate) into a metal-carbene, which transfers to the alkene.

  • Mechanism: Stepwise or concerted asynchronous mechanism. Chiral ligands on the metal dictate enantioselectivity.

  • Cost Driver: Rhodium is extremely expensive (volatile market). Copper is a cost-effective alternative but often requires more complex ligands for high ee.

  • Safety: Diazo compounds are shock-sensitive and potentially explosive. Continuous Flow Chemistry is strongly recommended for scale-up to minimize active volume.

2. Cost-Benefit Profile
ParameterRatingNotes
Reagent Cost High (Rh) / Low (Cu)Catalyst loading is key. Rh requires <0.1 mol% to be viable.
Scalability Medium (Batch) / High (Flow)Batch scale-up is limited by diazo safety. Flow unlocks scalability.
Selectivity Very High (er)The gold standard for asymmetric cyclopropanation.
Atom Economy HighNitrogen (

) is the only byproduct.
3. Validated Protocol (Continuous Flow Approach)

Context: Rh-catalyzed asymmetric cyclopropanation.

Reagents:

  • Catalyst:

    
     (0.01 mol%)
    
  • Diazo Source: Ethyl diazoacetate (EDA) (1.2 equiv) - Generated in-situ or handled as dilute solution.

  • Substrate: Styrene derivative.

Workflow:

  • Feed Preparation:

    • Stream A: Substrate + Catalyst in Toluene.

    • Stream B: EDA in Toluene (Keep concentration < 0.5 M for safety).

  • Reactor Setup: Coil reactor (PFA tubing), volume 10 mL, submerged in a bath at 0°C.

  • Mixing: Streams A and B meet at a T-mixer.

  • Residence Time: Adjust flow rates to achieve 5-10 min residence time.

  • Quench: Output flows into a collection vessel containing a radical scavenger or silica gel to deactivate the catalyst.

  • Safety Check: Monitor back-pressure. Gas generation (

    
    ) can disrupt flow; use a back-pressure regulator (BPR) set to 100 psi to keep 
    
    
    
    in solution until exit.
Method C: Corey-Chaykovsky Reaction

Best For: Electron-deficient alkenes (Michael acceptors), epoxides to cyclopropanes.

1. Technical Analysis

Uses a sulfur ylide (sulfoxonium methylide) as a nucleophile.

  • Mechanism: 1,4-nucleophilic addition of the ylide to the alkene, followed by intramolecular ring closure and displacement of DMSO.

  • Cost Driver: Trimethylsulfoxonium iodide (TMSOI) and base (NaH or KOtBu). Reagents are commodities.

  • Safety: Hydrogen evolution (if NaH used). DMSO waste streams can be problematic for solvent recovery.

2. Cost-Benefit Profile
ParameterRatingNotes
Reagent Cost LowCommodity chemicals. No heavy metals.
Scalability HighStandard tank reactors. No explosion hazards like diazo.
Selectivity MediumGood diastereoselectivity; enantioselectivity requires chiral phase transfer catalysts (harder).
Atom Economy MediumStoichiometric DMSO and salt waste.

Part 3: Comparative Analysis & Data Visualization

Cost vs. Performance Comparison

The following table synthesizes data from typical process campaigns (1-10 kg scale).

FeatureSimmons-SmithRh-Catalyzed (Diazo)Corey-Chaykovsky
Substrate Scope Electron-Rich / AllylicBroad (Tunable)Electron-Deficient
Est. Cost ($/mol) $50 - $150$200+ (Rh) / $50 (Cu)$20 - $60
Safety Hazard Pyrophoric (

)
Explosion (Diazo)

Gas / Exotherm
Green Metric (E-factor) High (Zn waste)Low (Catalytic)Medium (DMSO waste)
Stereocontrol DiastereoselectiveEnantioselectiveDiastereoselective
Process Safety Workflow: Diazo Handling

Since the Transition Metal method offers the highest selectivity but highest risk, the following workflow outlines the mandatory safety logic for scale-up.

Diazo_Safety Risk_Assess Risk Assessment: DSC & ARC Testing Stability Is Diazo Stable at Process Temp? Risk_Assess->Stability Batch Batch Mode Permissible (Strict Temp Control) Stability->Batch Yes (High Onset Temp) Flow Continuous Flow REQUIRED (Minimize Inventory) Stability->Flow No (Low Onset Temp) InSitu In-Situ Generation (Generate & Consume) Flow->InSitu If Isolation Too Risky

Figure 2: Safety decision logic for handling diazo compounds in cyclopropanation scale-up.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Asymmetric C–H Activation and Cyclopropanation. Nature. [Link]

  • Struwe, L. K., et al. (2011). Safe Handling of Diazo Compounds in Flow. Organic Process Research & Development. [Link]

Comparative Guide: Cross-Coupling Architectures for Cyclopropyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Conundrum in Medicinal Chemistry

The cyclopropyl moiety is a privileged scaffold in drug discovery, serving as a bioisostere for alkyl groups to improve metabolic stability, increase potency through conformational restriction, and modulate lipophilicity. However, the installation of this group via Suzuki-Miyaura cross-coupling presents a unique set of kinetic and thermodynamic challenges compared to standard aryl-aryl couplings.

The Core Problem: Cyclopropyl boronic acids occupy a "Goldilocks" zone of instability. They possess significant


-character (

hybridization), making them electronically distinct from standard alkyl boronates, yet they suffer from:
  • Rapid Protodeboronation: Under basic aqueous conditions, the C-B bond cleaves prematurely.

  • Slow Transmetallation: The steric bulk and hybridization mismatch with Palladium retard the transfer of the organic group.

  • Variable Stoichiometry: Free boronic acids readily dehydrate to form boroxines (anhydrides), complicating molarity calculations.

This guide objectively compares the performance of Free Boronic Acids , MIDA Boronates , and Potassium Trifluoroborates (


)  to determine the optimal reagent for high-fidelity cross-coupling.

Reagent Comparison: Stability vs. Reactivity

The choice of boron species is the single most critical variable in cyclopropyl coupling. The following table synthesizes experimental data regarding the trade-offs between stability, atom economy, and reactivity.

Table 1: Comparative Performance of Cyclopropyl Boron Reagents
FeatureFree Boronic Acid Pinacol Ester (BPin) MIDA Boronate Potassium Trifluoroborate (

)
Atom Economy High (Best)ModerateLow (High MW ligand)Good
Bench Stability Poor (Hygroscopic/Boroxine formation)GoodExcellent (Indefinite)Excellent (Air/Water stable)
Transmetallation Rate Fast (if not decomposed)Slow (Steric bulk of pinacol)Controlled (Slow release)Fast (Post-hydrolysis)
Protodeboronation Risk Critical (High risk in base)ModerateLow (Protected)Low (Solid state), Mod (In soln)
Solubility Profile Polar organic/WaterNon-polar organicPolar aprotic (DMSO/MeCN)Polar organic/Water
Cost Efficiency HighModerateLow (Premium reagent)Moderate
Best Use Case Large scale, simple substratesAnhydrous conditionsIterative synthesis, unstable substratesAqueous/biphasic conditions, library synthesis

Mechanistic Analysis: The Protodeboronation Trap

Understanding the failure mode is essential for troubleshooting. In the presence of base and water (standard Suzuki conditions), cyclopropyl boronic acids often degrade before they can couple.

Figure 1: Kinetic Competition – Coupling vs. Decomposition

The diagram below illustrates the bifurcation point where the reaction succeeds (Transmetallation) or fails (Protodeboronation).

G Start Cyclopropyl-B(OH)2 (Active Species) Boronate [Cyclopropyl-B(OH)3]- Start->Boronate + Base Base Base (OH-) Base->Boronate Transmetal Transmetallation (Rate Limiting) Boronate->Transmetal Path A: Desired (Requires active Pd) Proto Protodeboronation (Decomposition) Boronate->Proto Path B: Side Reaction (Catalyzed by metal/pH) Pd_II LnP-Ar-X (Oxidative Addn Complex) Pd_II->Transmetal Product Coupled Product (Ar-Cyclopropyl) Transmetal->Product Reductive Elimination Waste Cyclopropane (Gas) + Boric Acid Proto->Waste

Caption: Kinetic competition between the desired transmetallation pathway (Green) and the irreversible protodeboronation pathway (Red). High catalyst activity is required to outcompete Path B.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling using Potassium Cyclopropyl Trifluoroborate

Based on Molander Conditions. Recommended for robustness and ease of handling.

Rationale:


 salts are air-stable solids. Under reaction conditions, the slow hydrolysis of the 

group releases the active boronic acid in low concentrations, mimicking a "slow addition" protocol that minimizes protodeboronation.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Potassium Cyclopropyl Trifluoroborate (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (for simpler cases).
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl halide (1.0 mmol), Cyclopropyl-

    
     (222 mg, 1.5 mmol), 
    
    
    
    (977 mg, 3.0 mmol), and XPhos (19 mg, 0.04 mmol).
  • Purge: Seal the vial with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add Toluene (3.0 mL) and degassed Water (1.0 mL) via syringe.

  • Catalyst Addition: Quickly remove septum to add

    
     (4.5 mg, 0.02 mmol) or add as a stock solution under Argon.
    
  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours with vigorous stirring (biphasic mixture requires high shear).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography.

Critical Control Point: Ensure the water is strictly degassed. Oxygen accelerates the decomposition of the active phosphine ligand and the boronic acid.

Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Recommended for synthesizing N-cyclopropyl amines/anilines.

Rationale: Traditional Pd-catalyzed Buchwald-Hartwig amination is difficult with cyclopropyl halides due to ring opening. The Chan-Lam oxidative coupling using boronic acids is milder.

Reagents:

  • Amine/Aniline (1.0 equiv)

  • Cyclopropyl Boronic Acid (2.0 equiv) – Note: Use excess due to instability.

  • Catalyst:

    
     (1.0 equiv) – Stoichiometric Copper often gives higher yields than catalytic.
    
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Solvent: Dichloroethane (DCE) or Toluene.

  • Atmosphere: Dry Air or Oxygen (balloon).

Step-by-Step Workflow:

  • Charge: Add

    
     (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), and Cyclopropyl Boronic Acid (2.0 equiv) to a flask.
    
  • Solvent: Add DCE (0.1 M concentration relative to amine).

  • Substrate: Add the Amine (1.0 equiv) and Pyridine (2.0 equiv).

  • Activation: Attach an

    
     balloon or open the flask to dry air (with a drying tube).
    
  • Reaction: Stir at 70 °C for 24 hours.

  • Workup: Filter through a pad of Celite to remove Copper salts. Wash with dilute

    
     (to remove residual Cu) and brine. Concentrate.
    

Decision Matrix: Selecting the Right Ligand System

Not all catalysts are created equal. For cyclopropyl coupling, the ligand must facilitate the difficult transmetallation of the


 center.
Table 2: Ligand Performance Comparison
Ligand ClassRepresentative LigandPerformance ScoreNotes
Dialkylbiaryl Phosphines XPhos / RuPhos High (Gold Standard) Excellent for sterically hindered substrates and chlorides. Promotes reductive elimination.
Simple Phosphines

/

Low to Moderate

is generally ineffective.

works for simple bromides but fails with chlorides.
NHC Ligands PEPPSI-IPr High extremely robust; highly active for electron-poor aryl chlorides.
Bidentate Phosphines

/

ModerateGood general purpose, especially for

salts, but slower rates than Monodentate biaryls.

Workflow Visualization: Method Selection

DecisionTree Start Target: Cyclopropyl-X Coupling Q1 Bond Type? Start->Q1 CC C-C Bond (Aryl-Cyclopropyl) Q1->CC CN C-N/O Bond (Amine/Ether) Q1->CN Q2 Substrate Stability? CC->Q2 Method3 Chan-Lam Coupling Cu(OAc)2, O2, Pyridine CN->Method3 Stable Stable Substrate Q2->Stable Yes Unstable Base/Temp Sensitive Q2->Unstable No Method1 Use Potassium Trifluoroborate (Molander Conditions) Pd-XPhos, Toluene/H2O Stable->Method1 Method2 Use MIDA Boronate (Burke Conditions) Slow Release, Anhydrous Unstable->Method2

Caption: Decision tree for selecting the appropriate coupling methodology based on bond type and substrate stability.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600-7601. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

Safety Operating Guide

1,2,2-Trimethylcyclopropyl Boronic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 1,2,2-Trimethylcyclopropyl Boronic Acid , a specialized organoboron reagent used in Suzuki-Miyaura cross-coupling reactions.

Due to the specific structural features of this compound—combining a Lewis-acidic boron center with a sterically hindered, strained cyclopropyl ring—disposal requires distinct segregation from standard organic waste streams to prevent unintended reactivity (e.g., exothermic ring-opening or protodeboronation).

Immediate Safety Assessment & Hazard Identification

Before initiating disposal, you must classify the material based on its physicochemical properties. While specific SDS data for the 1,2,2-trimethyl analog may be limited in public databases, its behavior is extrapolated from the class of cyclopropylboronic acids .

PropertyCharacteristicOperational Implication
Chemical Class Organoboron / Strained CarbocycleLewis acidic; potential for trimerization to boroxines.
Physical State Solid (typically off-white powder)Hygroscopic; store under inert gas until disposal.
Reactivity Acid-Sensitive The cyclopropyl ring is prone to ring-opening in strong acidic media.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Incompatibilities Strong Oxidizers, Strong AcidsCRITICAL: Do not mix with Nitric Acid or Peroxides.

Expert Insight: Boronic acids are generally stable, but the cyclopropyl moiety introduces ring strain (~27.5 kcal/mol). In a mixed-waste container containing strong Lewis acids or protons, this strain can release energy unexpectedly. Furthermore, boronic acids exist in equilibrium with their cyclic anhydrides (boroxines), which may alter solubility profiles during waste consolidation.

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against waste-stream accidents. You must not simply dump this into "General Organic Waste" without verifying the container's contents.

The "No-Oxidizer" Rule

Organoboron compounds can react exothermically with oxidizing agents (e.g., hydrogen peroxide, nitric acid) used in cleaning glassware.

  • Protocol: Ensure the receiving waste container is free of oxidizing agents.

  • Labeling: Tag the waste specifically as "Organoboron Waste" if your facility requires specific segregation, or "Non-Halogenated Organic" if compatible.

Solvent Compatibility

The 1,2,2-trimethyl groups increase lipophilicity compared to naked cyclopropylboronic acid.

  • Preferred Solvents for Dissolution: Acetone, Ethanol, or Dichloromethane (DCM).

  • Avoid: Water (poor solubility for this analog) or strong aqueous bases (forms boronate salts which may precipitate later).

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

If the compound has degraded or is surplus, dispose of it as solid hazardous waste. Do not dissolve it unnecessarily, as this increases waste volume and spill risk.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: 1,2,2-Trimethylcyclopropyl Boronic Acid

    • Hazards: Irritant, Combustible (if applicable).

  • Secondary Containment: Place the jar in a secondary bin until pickup by EHS/Waste Management.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most disposal occurs after a reaction. The boronic acid is likely dissolved in solvents like THF, Dioxane, or Toluene.

Step-by-Step Liquid Disposal Protocol:

  • Quench (If Reactive Reagents Present):

    • If the reaction mixture contains residual hydrides (e.g., NaH, LiAlH4) or active catalysts, quench carefully before moving to the waste drum.

    • Standard Quench: Dilute with ethyl acetate, then add saturated aqueous NH4Cl dropwise.

  • Phase Separation:

    • Separate the organic layer containing the boronic acid/byproducts.

    • Note: Boronic acids partition into the organic phase, but boronate salts (if base was used) may go to the aqueous phase.

  • Segregation Decision:

    • Halogenated Waste: If DCM, Chloroform, or Chlorobenzene were used.

    • Non-Halogenated Waste: If THF, Toluene, or Alcohols were used.

  • Consolidation: Pour into the appropriate carboy using a funnel. Do not fill >90% full.

Visualizing the Decision Logic

The following flowchart illustrates the decision-making process for segregating 1,2,2-Trimethylcyclopropyl Boronic Acid waste to ensure safety and compliance.

DisposalWorkflow Start Waste Material: 1,2,2-Trimethylcyclopropyl Boronic Acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Surplus) StateCheck->SolidPath Powder LiquidPath Solution (Reaction Mix) StateCheck->LiquidPath Dissolved SolidBin Solid Waste Container (Label: Irritant/Organoboron) SolidPath->SolidBin OxidizerCheck CRITICAL CHECK: Contains Oxidizers? LiquidPath->OxidizerCheck SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Cl/Br/I Solvents NonHalo Non-Halogenated (THF, Toluene, Alcohol) SolventCheck->NonHalo Hydrocarbons/Ethers HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalo->NonHaloBin OxidizerCheck->SolventCheck No TreatFirst Neutralize/Quench Separately OxidizerCheck->TreatFirst Yes (H2O2, HNO3) TreatFirst->SolventCheck After Neutralization

Figure 1: Decision matrix for segregating organoboron waste. Note the critical checkpoint for oxidizers to prevent incompatible reactions.

Emergency Procedures: Spills & Exposure

Despite best practices, accidents happen. This protocol ensures rapid containment.

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 mask or work in a fume hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up the material using a brush and dustpan dedicated to chemical waste.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Avoid bleach , as hypochlorite can react with residual organoborons.

Spill Cleanup (Liquid)
  • Absorb: Use vermiculite, sand, or commercial spill pads.

  • Collect: Scoop absorbed material into a sealed bag or bucket.

  • Label: Mark as "Debris from Chemical Spill: Organoboron Solution."

Regulatory Compliance (US Focus)

Compliance is not optional. This compound falls under general chemical waste regulations unless specified otherwise by local statutes.

  • EPA Classification: Generally not listed as a P- or U-listed acute hazardous waste, but must be characterized for Ignitability (if in solvent) and Reactivity .

  • RCRA Code: If dissolved in spent solvents, the waste codes will likely be determined by the solvent (e.g., F003 for non-halogenated ignitable solvents like Acetone/Xylene) [1].

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. Boron compounds can be toxic to aquatic life and are difficult to remove in standard water treatment facilities.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid stability and properties).

Personal protective equipment for handling 1,2,2-Trimethylcyclopropyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide

Strategic Safety Overview: The Precautionary Principle

Context: 1,2,2-Trimethylcyclopropyl Boronic Acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling to introduce metabolically stable cyclopropyl motifs into drug candidates.

The Hazard Landscape: Unlike common reagents (e.g., Phenylboronic acid), specific toxicological data for the 1,2,2-trimethyl derivative is often limited in public chemical registries. Therefore, researchers must apply the Precautionary Principle . You must treat this compound as a potential irritant and a substance of unknown chronic toxicity.

Key Chemical Behaviors Influencing PPE:

  • Physical State: Likely a crystalline solid or fine powder. Boronic acids are prone to static charge, increasing the risk of particulate inhalation during weighing.

  • Chemical Reactivity: While generally stable, alkyl boronic acids can be prone to protodeboronation or oxidation. The cyclopropyl ring adds significant ring strain (

    
    ), suggesting potential reactivity distinct from simple alkyl chains.
    
  • Biological Activity: Boronic acids are reversible covalent inhibitors of serine proteases. Inhalation or mucosal absorption must be strictly prevented.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix is designed to provide redundancy.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Required) Class II, Type A2 or higherSource Control: The primary risk is airborne dust during transfer. A hood maintains negative pressure, preventing inhalation of particulates that may possess unknown biological activity.
Dermal (Hands) Double Nitrile Gloves Inner: 4 milOuter: 5-8 mil
Ocular Chemical Splash Goggles ANSI Z87.1+ compliantParticulate Seal: Standard safety glasses have gaps. Fine boronic acid dust can bypass glasses and irritate the moist mucosa of the eye. Goggles provide a full seal.
Body Lab Coat (Cotton/Poly Blend) Buttoned to neckContamination Control: Prevents migration of chemical dust onto street clothes, reducing the risk of secondary exposure outside the lab.

Engineering Controls & Operational Workflow

This section details the "How-To" for safe handling, integrating PPE with engineering controls.

Protocol A: Weighing and Transfer (High Risk Phase)

The highest risk of exposure occurs when the solid is manipulated, generating dust.

  • Static Mitigation:

    • Step: Place an ionizing fan or an antistatic gun near the balance inside the fume hood before opening the vial.

    • Reason: Alkyl boronic acids are often "fluffy" and carry static charge. This prevents the powder from "jumping" onto gloves or the balance surface.

  • The "Closed Transfer" Technique:

    • Step: Tare a sealable vial (e.g., scintillating vial) rather than weighing paper.

    • Step: Transfer the solid directly into the vial and cap it immediately.

    • Step: Wipe the exterior of the vial with a Kimwipe dampened with Isopropanol before removing it from the hood.

    • Reason: Eliminates the risk of spilling powder during transport to the reaction vessel.

Protocol B: Reaction Setup & Solubilization
  • Solvent Selection:

    • Dissolve the reagent in the reaction solvent (e.g., Toluene, THF) inside the fume hood before adding it to the main reaction vessel.

    • Why? Handling a solution is safer than handling a solid; it eliminates dust generation.

  • Quenching Spills:

    • If dry powder spills: Do not sweep. Cover with wet paper towels (water/ethanol) to dampen, then wipe up. This prevents aerosolization.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this specific reagent.

SafetyProtocol Risk Risk Assessment: Unknown Toxicity + Particulate Hazard Engineering Engineering Control: Fume Hood (Face Velocity 100 fpm) Risk->Engineering Dictates PPE PPE Layer: Nitrile (Double) + Goggles + Lab Coat Engineering->PPE Handling Operational Handling: Static Control + Closed Vial Transfer PPE->Handling Enables Safe Disposal Disposal: Solid Waste Stream (Boron Segregation) Handling->Disposal Leads to

Figure 1: Hierarchy of Controls for handling 1,2,2-Trimethylcyclopropyl Boronic Acid. Note that Engineering Controls (Fume Hood) take precedence over PPE.

Waste Disposal & Decontamination

Boron compounds present unique environmental challenges and should not be treated as standard organic waste.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in a dedicated solid hazardous waste container labeled "Toxic Solids - Organoboron."

  • Liquid Waste: Aqueous layers from workups (containing boric acid derivatives) should be segregated into "Aqueous Waste - Heavy Metals/Boron" if your facility requires specific boron tracking; otherwise, standard aqueous waste streams are usually acceptable depending on local EPA/SEPA regulations.

  • Container Decontamination: Rinse empty reagent bottles with Ethanol/Water (1:1) before disposing of the glass.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Cyclopropylboronic acid (Analog Data). Helsinki, Finland. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733499, Cyclopropylboronic acid. Bethesda, MD: National Library of Medicine. Available at: [Link]

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd Ed. Wiley-VCH, 2011. (Standard reference for Boronic Acid reactivity and handling).

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